(R)-(-)-Ibuprofen-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
(2R)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1/i3D3 |
InChI Key |
HEFNNWSXXWATRW-NYJKMMONSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(-)-Ibuprofen-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural information of (R)-(-)-Ibuprofen-d3, a deuterated isotopologue of the (R)-enantiomer of ibuprofen. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds for analytical and metabolic studies.
Core Chemical and Physical Properties
This compound is the deuterium-labeled form of (R)-(-)-Ibuprofen.[1] The (R)-enantiomer of ibuprofen is known to be less active as a cyclooxygenase (COX) inhibitor compared to its (S)-enantiomer.[1][2] However, it has been shown to inhibit NF-κB activation and possesses anti-inflammatory and antinociceptive effects.[1][2] The primary application of this compound is as an internal standard for the quantification of ibuprofen in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[1][3]
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| IUPAC Name | (2R)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | [5][6] |
| CAS Number | 121702-86-1 | [1][3][4] |
| Molecular Formula | C₁₃H₁₅D₃O₂ | [2][3][4] |
| Molecular Weight | 209.30 g/mol | [3][4][5] |
| Synonyms | (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid, (-)-Ibuprofen-d3, (R)-2-(4-Isobutylphenyl)propanoic Acid-d3 | [4][5] |
Table 2: Physical and Analytical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1][4] |
| Purity | ≥98.0% (HPLC), 99.96% | [1][7] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3), 95 atom % D | [7][8] |
| Storage Temperature | 2-8°C (Refrigerator) or -20°C | [2][4][6] |
| SMILES | OC(--INVALID-LINK--C([2H])([2H])[2H])=O | [1][2] |
| InChI | InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1/i3D3 | [5][6] |
Solubility
The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and for designing analytical and in vitro experiments.
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | ≥ 45 mg/mL (215.00 mM) | [1][9] |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL (238.89 mM) | [1][9] |
| Ethanol | ≥ 60 mg/mL (286.67 mM) | [1][9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | > 2 mg/mL | [8] |
Chemical Structure
This compound is structurally identical to (R)-(-)-Ibuprofen, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group at the chiral center of the propanoic acid side chain.[5] This specific labeling provides a distinct mass shift (M+3) for mass spectrometry applications without significantly altering the chemical properties of the molecule.[7]
Caption: 2D structure of this compound.
Experimental Protocols
However, general analytical methodologies for the quantification of ibuprofen enantiomers in biological matrices have been described. These methods commonly employ chiral chromatography for the separation of (R)- and (S)-ibuprofen, followed by tandem mass spectrometry (LC-MS/MS) for detection and quantification.[10] In such assays, this compound serves as an ideal internal standard due to its similar chromatographic behavior and distinct mass-to-charge ratio.[10]
The synthesis of unlabeled ibuprofen can be achieved through various routes, such as the Boot process or the Hoechst process.[11] The introduction of deuterium at the specific methyl group would require a specialized synthetic step, potentially involving a deuterated starting material or a specific reduction or alkylation step with a deuterium source.
Applications in Research and Development
The primary application of this compound is as an internal standard for the quantification of ibuprofen and its enantiomers in various matrices, including plasma, saliva, and environmental water samples.[1][7][10] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.
Deuteration of pharmaceuticals is also a strategy employed in drug discovery to potentially alter the metabolic profile and pharmacokinetics of a drug.[9] While this compound is primarily used as an analytical tool, the study of deuterated compounds contributes to the broader understanding of kinetic isotope effects on drug metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. hexonsynth.com [hexonsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C13H18O2 | CID 59014967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rac Ibuprofen-d3 | CAS 121662-14-4 | LGC Standards [lgcstandards.com]
- 7. Ibuprofen-d3 analytical standard 121662-14-4 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. immunomart.com [immunomart.com]
- 10. moca.net.ua [moca.net.ua]
- 11. sanad.iau.ir [sanad.iau.ir]
A Technical Guide to the Synthesis and Isotopic Purity of (R)-(-)-Ibuprofen-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity of (R)-(-)-Ibuprofen-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of ibuprofen. This document details synthetic strategies, experimental protocols, and analytical methods for determining isotopic and enantiomeric purity.
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. The (S)-(+)-enantiomer is responsible for the majority of the desired pharmacological activity. (R)-(-)-Ibuprofen, while less active, can undergo in vivo chiral inversion to the (S)-enantiomer. To accurately quantify the individual enantiomers in biological matrices, stable isotope-labeled internal standards are indispensable. This compound, with deuterium atoms on the methyl group of the propionic acid side chain, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass-to-charge ratio.
Synthesis of this compound
The synthesis of enantiomerically pure this compound can be approached through two primary strategies:
-
Chiral Resolution of Racemic Ibuprofen-d3: This method involves the synthesis of racemic Ibuprofen-d3 followed by the separation of the (R)- and (S)-enantiomers.
-
Asymmetric Synthesis: This more direct approach involves the use of chiral auxiliaries or catalysts to stereoselectively introduce the chiral center, followed by deuteration.
This guide will focus on a synthetic approach involving the preparation of a key intermediate followed by deuteration and chiral resolution.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway combines established methods for the synthesis of the ibuprofen backbone with a deuteration step and subsequent chiral resolution.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed methodologies for the key steps in the proposed synthesis of this compound.
Step 1: Synthesis of 2-(4-Isobutylphenyl)acetonitrile
This intermediate can be prepared from isobutylbenzene through a multi-step process involving Friedel-Crafts acylation to form 4-isobutylacetophenone, followed by conversion to the corresponding nitrile. A common method for this conversion is the reaction of the ketone with tosylhydrazine to form a tosylhydrazone, which is then treated with a cyanide source.
Step 2: Synthesis of Racemic 2-(4-Isobutylphenyl)propanoic acid-d3 (Ibuprofen-d3)
The α-carbon of 2-(4-isobutylphenyl)acetonitrile is deprotonated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting carbanion is then quenched with deuterated methyl iodide (CD3I) to introduce the trideuteromethyl group. Subsequent hydrolysis of the nitrile functionality under acidic or basic conditions yields racemic Ibuprofen-d3.
Step 3: Chiral Resolution of Racemic Ibuprofen-d3
The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine.[1]
-
Protocol:
-
Dissolve racemic Ibuprofen-d3 in a suitable solvent, such as ethanol or methanol.
-
Add an equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine.
-
Allow the diastereomeric salts to form and crystallize. The salt of this compound with (R)-(+)-α-methylbenzylamine will have different solubility compared to the salt of (S)-(+)-Ibuprofen-d3 with the same amine.
-
Isolate the less soluble diastereomeric salt by filtration. This process can be monitored by polarimetry.
-
Recrystallize the isolated salt to improve diastereomeric purity.
-
Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free this compound.
-
Extract the enantiomerically enriched acid into an organic solvent, dry, and evaporate the solvent to yield the final product.
-
Isotopic and Enantiomeric Purity Analysis
The quality of this compound is critically dependent on its isotopic and enantiomeric purity. Various analytical techniques are employed to determine these parameters.
Isotopic Purity Determination
Mass spectrometry is the primary technique for assessing isotopic enrichment.
Experimental Workflow for Isotopic Purity Analysis by Mass Spectrometry
Caption: Workflow for isotopic purity determination of this compound.
Protocol for Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system.
-
Analysis: Inject the sample and acquire full-scan mass spectra of the molecular ion region.
-
Data Processing: Determine the relative intensities of the ions corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species.
-
Calculation: The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
| Isotopologue | Expected m/z [M-H]⁻ |
| Ibuprofen (d0) | 205.1234 |
| Ibuprofen-d1 | 206.1297 |
| Ibuprofen-d2 | 207.1360 |
| This compound | 208.1422 |
Table 1: Expected m/z values for Ibuprofen and its deuterated isotopologues in negative ion mode.
A study on the isotopic patterns of ibuprofen drug products using isotope ratio mass spectrometry (IRMS) demonstrated the capability to differentiate isotopic signatures, which is a powerful tool for quality control.[2] While this study did not focus on synthesized deuterated standards, the principles of high-precision mass analysis are directly applicable.
Enantiomeric Purity Determination
Chiral chromatography is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.
Experimental Workflow for Enantiomeric Purity Analysis by Chiral HPLC
Caption: Workflow for enantiomeric purity determination of this compound.
Protocol for Enantiomeric Purity by Chiral HPLC
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column and a UV or mass spectrometric detector.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralcel® series) is often effective.
-
Mobile Phase: Typically a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of a carboxylic acid (e.g., trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
Calculation: The enantiomeric excess is calculated using the areas of the two enantiomer peaks:
-
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
| Parameter | Typical Value |
| Isotopic Purity (d3) | > 98% |
| Enantiomeric Excess (R) | > 99% |
Table 2: Typical purity specifications for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and can also provide information about isotopic labeling.
Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data for this compound:
-
δ 7.20 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 7.09 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 3.69 (q, J = 7.2 Hz, 1H, CH-COOH)
-
δ 2.45 (d, J = 7.2 Hz, 2H, CH₂-Ar)
-
δ 1.84 (m, 1H, CH(CH₃)₂)
-
δ 0.90 (d, J = 6.6 Hz, 6H, CH(CH₃)₂)
Note: The signal for the methyl group protons at approximately δ 1.49 ppm in non-deuterated ibuprofen will be absent in the ¹H NMR spectrum of the d3 analogue.
Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound:
-
δ 181.0 (COOH)
-
δ 140.7 (Ar-C)
-
δ 137.9 (Ar-C)
-
δ 129.3 (Ar-CH)
-
δ 127.2 (Ar-CH)
-
δ 45.1 (CH-COOH)
-
δ 45.0 (CH₂-Ar)
-
δ 30.2 (CH(CH₃)₂)
-
δ 22.4 (CH(CH₃)₂)
Note: The carbon signal for the deuterated methyl group will appear as a multiplet in the ¹³C NMR spectrum due to C-D coupling and will be significantly broader and less intense than the corresponding signal in the non-deuterated compound.
Conclusion
The synthesis and analysis of this compound require careful execution of stereoselective and deuteration reactions, followed by rigorous purification and characterization. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to produce and validate this critical internal standard. The use of high-purity this compound is essential for the accurate and reliable bioanalysis of ibuprofen enantiomers, contributing to a better understanding of its pharmacology and clinical efficacy.
References
The Role of (R)-(-)-Ibuprofen-d3 in Elucidating Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role of (R)-(-)-Ibuprofen-d3, a deuterated stable isotope-labeled form of (R)-ibuprofen, in advancing our understanding of drug metabolism. Specifically, this document will focus on its application in studying the stereoselective metabolism of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Introduction: The Significance of Stereochemistry in Drug Metabolism
Ibuprofen is a chiral compound administered as a racemic mixture of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is considered pharmacologically inactive. However, in vivo, a significant portion of the inactive (R)-ibuprofen undergoes a unidirectional metabolic chiral inversion to the active (S)-form. This biotransformation has profound implications for the drug's overall efficacy and safety profile.
This compound serves as an invaluable tool for researchers to trace and quantify the metabolic fate of the (R)-enantiomer without introducing a significant kinetic isotope effect. The three deuterium atoms on the methyl group provide a distinct mass signature, allowing for its differentiation from the endogenous and administered non-labeled ibuprofen, thereby enabling precise tracking of the chiral inversion process and other metabolic pathways.
Core Application: Unraveling the Chiral Inversion of Ibuprofen
The primary role of this compound is to facilitate the detailed investigation of the metabolic chiral inversion of (R)-ibuprofen to (S)-ibuprofen. Stable isotope labeling is a powerful technique in these studies because it allows for the simultaneous administration of both the labeled and unlabeled drug, with subsequent differentiation by mass spectrometry. This approach enables researchers to distinguish the administered (R)-enantiomer and its metabolites from the inverted (S)-enantiomer derived from the labeled pool.
Studies in both human subjects and animal models have consistently shown that the deuterium labeling in this compound does not significantly alter its pharmacokinetic properties compared to the unlabeled counterpart. This makes it an ideal tracer for accurately studying the rate and extent of chiral inversion.
Quantitative Data Summary
The use of this compound and other isotopically labeled ibuprofen analogs has been instrumental in generating quantitative data on the stereoselective metabolism of ibuprofen. The following table summarizes key clearance values obtained from a study in healthy human subjects, highlighting the different metabolic fates of the R-enantiomer.
| Parameter | Mean Clearance (mL/min) | Standard Deviation (mL/min) |
| S-Ibuprofen Clearance | 87.4 | 25.9 |
| R-Ibuprofen Inversion Clearance | 57.3 | 31.0 |
| R-Ibuprofen Non-inversion Clearance | 56.3 | 29.0 |
Data sourced from a study on the stereoselective metabolism of ibuprofen in humans.
Visualizing Metabolic and Experimental Pathways
To better illustrate the processes involved in ibuprofen metabolism and the experimental approaches to study them, the following diagrams are provided.
Caption: Metabolic pathway of (R)-(-)-Ibuprofen, including chiral inversion.
Caption: General experimental workflows for studying ibuprofen chiral inversion.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of drug metabolism studies. The following sections outline typical experimental protocols for in vivo and in vitro studies utilizing this compound.
In Vivo Study in a Rat Model
Objective: To determine the rate and extent of chiral inversion of (R)-ibuprofen in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
(R)-(-)-Ibuprofen
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Metabolic cages for urine collection
-
Solvents for extraction (e.g., hexane, ethyl acetate, isopropanol)
-
Derivatizing agent (e.g., S-(+)-1-phenylethylamine, pentafluorobenzyl bromide)
-
Internal standard (e.g., another NSAID like ketoprofen)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Animal Dosing: Fast rats overnight with free access to water. Prepare a dosing solution containing a 1:1 mixture of (R)-(-)-Ibuprofen and this compound in the vehicle. Administer a single oral dose (e.g., 10 mg/kg of each compound) via gavage.
-
Sample Collection: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Centrifuge the blood to obtain plasma and store at -80°C until analysis. House rats in metabolic cages to collect urine over 24 hours.
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Acidify the plasma with 1 M HCl.
-
Perform liquid-liquid extraction with a mixture of hexane and isopropanol (e.g., 9:1 v/v).
-
Vortex and centrifuge the samples.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization: Reconstitute the dried extract in a suitable solvent and add the derivatizing agent to form diastereomers, which can be separated on a chiral GC column.
-
GC-MS Analysis:
-
Use a chiral capillary column (e.g., a cyclodextrin-based column).
-
Set the GC oven temperature program to achieve optimal separation of the diastereomeric derivatives.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions of the derivatized enantiomers of both the labeled and unlabeled ibuprofen.
-
-
Data Analysis: Construct calibration curves for each enantiomer. Calculate the plasma concentrations of (R)- and (S)-ibuprofen and their deuterated counterparts at each time point. Use pharmacokinetic software to determine parameters such as AUC, Cmax, and the fraction of the (R)-ibuprofen dose that is inverted to (S)-ibuprofen.
In Vitro Chiral Inversion Assay using Isolated Rat Hepatocytes
Objective: To investigate the kinetics of (R)-ibuprofen chiral inversion in an in vitro system.
Materials:
-
Freshly isolated or cryopreserved rat hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound
-
96-well plates or suspension vials
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Hepatocyte Preparation: If using cryopreserved hepatocytes, thaw them according to the supplier's protocol. Determine cell viability and density.
-
Incubation: Pre-warm the hepatocyte suspension in incubation medium in a 37°C water bath. Initiate the reaction by adding this compound to a final concentration of, for example, 10 µM.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the hepatocyte suspension and immediately add it to the quenching solution containing an internal standard to stop the enzymatic reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis:
-
Use a chiral LC column to separate the (R)- and (S)-enantiomers of ibuprofen-d3.
-
Optimize the mass spectrometer settings for the detection of the parent drug and its inverted enantiomer. Use Multiple Reaction Monitoring (MRM) for quantification.
-
-
Data Analysis: Plot the concentration of the remaining this compound and the formed (S)-(+)-Ibuprofen-d3 over time. Calculate the rate of chiral inversion.
Conclusion
This compound is an indispensable tool in the field of drug metabolism, providing a reliable and accurate means to study the stereoselective biotransformation of ibuprofen. Its use has been fundamental in elucidating the mechanism and kinetics of the chiral inversion from the inactive (R)-enantiomer to the pharmacologically active (S)-enantiomer. The experimental protocols and data presented in this guide underscore the importance of stable isotope-labeled compounds in modern drug development, enabling researchers to gain a deeper understanding of the complex metabolic pathways that influence a drug's ultimate therapeutic effect.
Stereochemistry of Deuterated Ibuprofen Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of deuterated ibuprofen compounds, a critical consideration in modern drug development. By replacing specific hydrogen atoms with deuterium, the pharmacokinetic and metabolic profiles of chiral drugs like ibuprofen can be significantly altered. This guide delves into the synthesis, separation, analysis, and metabolic fate of deuterated ibuprofen stereoisomers, offering valuable insights for researchers in the field.
Introduction to Stereochemistry and Deuteration in Ibuprofen
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), possesses a single chiral center, leading to the existence of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen primarily resides in the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active[1]. In vivo, however, the (R)-enantiomer undergoes unidirectional chiral inversion to the active (S)-form, contributing to the overall therapeutic effect of the racemic mixture[1].
Deuteration, the substitution of hydrogen with its stable isotope deuterium, can have a profound impact on a drug's metabolic profile due to the kinetic isotope effect (KIE)[2]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making its cleavage more difficult for metabolic enzymes. This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life, increased exposure, and altered metabolic pathways. For chiral drugs like ibuprofen, stereospecific deuteration can be a powerful tool to modulate the pharmacokinetic properties of each enantiomer independently.
Stereospecific Synthesis of Deuterated Ibuprofen
The synthesis of stereoisomerically pure deuterated ibuprofen is essential for studying the individual effects of each enantiomer. Several strategies can be employed, including asymmetric synthesis and enzymatic resolution.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific stereoisomer directly. For deuterated ibuprofen, this can involve the use of chiral auxiliaries or catalysts in reactions where a deuterium source is introduced. One common approach is the asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst and a deuterium source. For instance, an α,β-unsaturated ester precursor to ibuprofen can be asymmetrically hydrogenated using a chiral rhodium or ruthenium catalyst under a deuterium atmosphere to introduce deuterium at the chiral center with high enantioselectivity.
Another strategy involves the diastereoselective alkylation of a chiral enolate. For example, an N-acylbornanesultam derived from 4-isobutylphenylacetic acid can be deprotonated to form a chiral enolate, which is then alkylated with a deuterated methylating agent (e.g., CD3I) to introduce the deuterated methyl group at the α-position with high diastereoselectivity[3][4]. Subsequent cleavage of the chiral auxiliary yields the desired deuterated ibuprofen enantiomer.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.
For deuterated ibuprofen, a racemic mixture of the deuterated compound can be subjected to enzymatic esterification. For example, Candida rugosa lipase can be used to selectively esterify the (S)-enantiomer of ibuprofen in the presence of an alcohol, leaving the (R)-enantiomer unreacted[5][6]. The resulting ester and unreacted acid can then be separated. Subsequent hydrolysis of the ester yields the enantiomerically pure (S)-deuterated ibuprofen.
Table 1: Comparison of Enantioselective Synthesis and Resolution Methods
| Method | Principle | Advantages | Disadvantages |
| Asymmetric Synthesis | Direct creation of a single stereoisomer using chiral catalysts or auxiliaries. | High enantiomeric excess, potentially fewer steps. | Requires development of specific chiral catalysts/auxiliaries, may have lower overall yields. |
| Enzymatic Resolution | Stereoselective enzymatic reaction to separate enantiomers from a racemate. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product and unreacted starting material. |
Chiral Separation and Analysis
Accurate quantification of individual deuterated ibuprofen enantiomers is crucial for pharmacokinetic and metabolic studies. Various analytical techniques are employed for this purpose, with chiral chromatography being the most common.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the separation of ibuprofen enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose.
Experimental Protocol: Chiral HPLC Separation of Ibuprofen Enantiomers
-
Column: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Plasma or urine samples are typically prepared by liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances. The extracted sample is then reconstituted in the mobile phase.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is an increasingly popular alternative to HPLC for enantiomeric separations[7][8]. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC[7].
Experimental Protocol: Chiral SFC Separation of Ibuprofen Enantiomers
-
Column: Chiral stationary phase similar to those used in HPLC (e.g., Chiralpak AD-H).
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol with a basic additive like diethylamine). A typical gradient could be 5% to 40% methanol in CO2.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Detection: UV or Mass Spectrometry (MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice[9]. This technique couples the separation power of HPLC or SFC with the sensitive and specific detection of a tandem mass spectrometer. Deuterated ibuprofen is often used as an internal standard in LC-MS/MS assays for the quantification of non-deuterated ibuprofen due to its similar chemical properties but different mass[10].
Experimental Protocol: LC-MS/MS Analysis of Deuterated Ibuprofen Enantiomers
-
Chromatography: Chiral HPLC or SFC as described above.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for ibuprofen.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion is monitored.
-
For ibuprofen: m/z 205 -> m/z 161
-
For d3-ibuprofen: m/z 208 -> m/z 164
-
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of biological samples is performed to isolate the analytes and the deuterated internal standard.
Below is a diagram illustrating a typical bioanalytical workflow for the chiral analysis of deuterated ibuprofen.
Stereoselective Metabolism and Pharmacokinetics
The metabolism of ibuprofen is stereoselective, with significant differences in the pathways and rates for the (R)- and (S)-enantiomers. Deuteration can further influence these processes.
Chiral Inversion
As mentioned, (R)-ibuprofen undergoes unidirectional chiral inversion to (S)-ibuprofen. This process is mediated by α-methylacyl-CoA racemase and involves the formation of a coenzyme A (CoA) thioester. The deuteration of the methyl group at the chiral center (e.g., to -CD3) can potentially slow down this inversion process due to the kinetic isotope effect, although some studies have suggested this effect may not be significant for chiral inversion.
Oxidative Metabolism
Ibuprofen is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8, to form hydroxylated and carboxylated metabolites. This oxidative metabolism is also stereoselective, generally favoring the (S)-enantiomer. Deuteration at the sites of metabolism can significantly reduce the rate of these reactions. For example, deuteration of the isobutyl group can slow the formation of hydroxyibuprofen metabolites.
The following diagram illustrates the major metabolic pathways of ibuprofen enantiomers.
Pharmacokinetic Parameters
The stereoselective metabolism of ibuprofen leads to different pharmacokinetic profiles for the two enantiomers. The clearance of (S)-ibuprofen is generally higher than that of (R)-ibuprofen. Deuteration can alter these parameters by slowing down metabolic clearance.
Table 2: Illustrative Pharmacokinetic Parameters of Ibuprofen Enantiomers
| Parameter | (R)-Ibuprofen | (S)-Ibuprofen |
| Clearance (mL/min) | ~55 | ~80 |
| Half-life (hr) | ~2.5 | ~2.0 |
| Fraction Inverted to (S)-form | ~60% | N/A |
Note: These are approximate values from literature and can vary between individuals and studies.
A study comparing deuterated and non-deuterated celecoxib (another NSAID) showed that deuteration effectively enhanced metabolic stability both in vitro and in vivo[2]. While direct comparative data for deuterated versus non-deuterated ibuprofen enantiomers is limited in the public domain, the principles of the kinetic isotope effect suggest that targeted deuteration would lead to decreased clearance and a longer half-life for the deuterated enantiomer.
The logical relationship of how deuteration can affect metabolism is depicted in the following diagram.
Conclusion
The stereochemistry of deuterated ibuprofen is a multifaceted area of research with significant implications for drug development. By understanding and manipulating the stereochemical and isotopic composition of ibuprofen, it is possible to fine-tune its pharmacokinetic and metabolic properties. This guide has provided an overview of the key aspects of this field, from stereospecific synthesis and chiral analysis to the intricate details of stereoselective metabolism. As the demand for more refined and personalized medicines grows, the strategic use of deuteration in chiral drugs like ibuprofen will undoubtedly play an increasingly important role. Further research into the direct comparison of the pharmacokinetics and pharmacodynamics of deuterated and non-deuterated ibuprofen enantiomers will be crucial for the clinical translation of these concepts.
References
- 1. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Asymmetric synthesis of ibuprofen... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 5. Enantioselective synthesis of (S)-ibuprofen ester prodrug in cyclohexane by Candida rugosa lipase immobilized on Accurel MP1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 10. dovepress.com [dovepress.com]
A Deep Dive into the Stereoselective Pharmacology of Ibuprofen Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, is administered clinically as a racemic mixture of its two enantiomers: (R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen. While chemically similar, these stereoisomers exhibit profoundly different pharmacological activities and metabolic fates. This technical guide provides a comprehensive analysis of the individual contributions of each enantiomer to the overall therapeutic effect of racemic ibuprofen, focusing on their distinct interactions with cyclooxygenase (COX) enzymes and their pharmacokinetic profiles. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and pharmacological research.
Introduction
Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][2] The presence of a chiral center in its propionic acid moiety results in two enantiomeric forms. It is now well-established that the pharmacological activity of ibuprofen resides almost exclusively with the (S)-(+)-enantiomer.[3][4] The (R)-(-)-enantiomer, in contrast, is largely inactive as a direct COX inhibitor but acts as a prodrug, undergoing in vivo unidirectional chiral inversion to the active (S)-(+)-form.[1][5] This stereoselective activity and metabolism have significant implications for the efficacy and safety profile of ibuprofen.
Pharmacological Profile of (S)-(+)-Ibuprofen: The Eutomer
(S)-(+)-Ibuprofen, also known as dexibuprofen, is the pharmacologically active enantiomer, or eutomer, of ibuprofen. Its therapeutic effects are mediated through the non-selective, reversible inhibition of both COX-1 and COX-2 enzymes.[1][6] By blocking these enzymes, (S)-(+)-Ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain, inflammation, and fever.[1][7] In vitro studies have consistently demonstrated that (S)-(+)-Ibuprofen is a significantly more potent inhibitor of COX enzymes compared to its (R)-(-)-counterpart.[6][8]
Pharmacological Profile of (R)-(-)-Ibuprofen: The Distomer and Prodrug
(R)-(-)-Ibuprofen is considered the distomer, or the less active enantiomer. In vitro, it is a very weak inhibitor of COX-1 and is virtually inactive against COX-2.[9][10] However, the (R)-enantiomer plays a crucial role in the overall pharmacology of racemic ibuprofen due to its in vivo metabolic chiral inversion to the active (S)-(+)-enantiomer.[1][11] This unidirectional conversion is a significant metabolic pathway, with approximately 50-65% of an administered dose of (R)-(-)-Ibuprofen being converted to (S)-(+)-Ibuprofen in humans.[4][6][12] This inversion process effectively makes (R)-(-)-Ibuprofen a prodrug for the more active enantiomer.[5]
Interestingly, some studies suggest that (R)-(-)-Ibuprofen may possess pharmacological activities independent of its conversion. For instance, both enantiomers have been shown to inhibit the functions of human polymorphonuclear cells (PMNs) with similar potency, an effect that appears to be independent of cyclooxygenase inhibition.[13] Furthermore, the coenzyme A thioester of (R)-(-)-Ibuprofen has been found to inhibit the induction of PGHS-2 (COX-2) protein expression.[10]
The Mechanism of Chiral Inversion
The in vivo conversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen is an enzyme-mediated process.[1][14] The key steps in this metabolic pathway involve the formation of a coenzyme A (CoA) thioester.[1][11] The process is initiated by acyl-CoA-synthetase, which converts (R)-(-)-Ibuprofen to (-)-R-ibuprofen I-CoA.[1] Subsequently, the enzyme alpha-methylacyl-CoA racemase facilitates the conversion of (-)-R-ibuprofen I-CoA to (+)-S-ibuprofen I-CoA.[1] Finally, a hydrolase cleaves the CoA thioester to release the active (S)-(+)-Ibuprofen.[1] This inversion is unidirectional, meaning (S)-(+)-Ibuprofen is not converted back to (R)-(-)-Ibuprofen.[15]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the COX inhibitory activity and pharmacokinetic parameters of the ibuprofen enantiomers.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Enantiomer | Target Enzyme | IC50 (μM) |
| (S)-(+)-Ibuprofen | COX-1 | 2.1[6][10] |
| COX-2 | 1.6[6][10] | |
| (R)-(-)-Ibuprofen | COX-1 | 34.9[10] |
| COX-2 | > 250 (No significant inhibition)[10] |
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Notes |
| Plasma Half-life (t½) | Similar to (R)-enantiomer | Similar to (S)-enantiomer | Terminal half-lives are comparable.[16] |
| Peak Plasma Concentration (Cmax) | Higher than (R)-enantiomer | Lower than (S)-enantiomer | Due to chiral inversion and differences in distribution and metabolism.[16] |
| Area Under the Curve (AUC) | Significantly greater than (R)-enantiomer | Lower than (S)-enantiomer | Reflects higher exposure to the active enantiomer.[3] |
| Protein Binding | Lower affinity | Higher affinity | The R-isomer has a higher protein binding affinity.[5] |
| Metabolic Inversion | Does not occur | ~50-65% converted to (S)-(+)-Ibuprofen | A key factor in the overall pharmacokinetics of racemic ibuprofen.[4][6][12] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of (R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme.[17][18]
-
Arachidonic acid (substrate).[17]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[17]
-
Cofactors (e.g., hematin, L-epinephrine).[17]
-
Test compounds ((R)-(-)-Ibuprofen, (S)-(+)-Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).[17]
-
Detection method: Measurement of prostaglandin E2 (PGE2) production via LC-MS/MS or a fluorometric probe.[17][18]
Protocol:
-
In an appropriate reaction vessel (e.g., Eppendorf tube or 96-well plate), combine the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).[17]
-
Incubate the mixture at room temperature for a short period (e.g., 2 minutes) to allow for enzyme equilibration.[17]
-
Add various concentrations of the test inhibitor ((R)-(-)-Ibuprofen or (S)-(+)-Ibuprofen) to the enzyme solution. A vehicle control (DMSO) is run in parallel.[17]
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined time (e.g., 10 minutes) to allow for inhibitor binding.[17]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to a final concentration of approximately 5 μM.[17]
-
Allow the reaction to proceed for a specific duration (e.g., 2 minutes) at 37°C.[17]
-
Terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).[17]
-
Quantify the amount of PGE2 produced using a validated analytical method such as LC-MS/MS.[17]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Chiral Inversion Study
Objective: To determine the extent of in vivo conversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen.
Materials:
-
Test subjects (e.g., healthy human volunteers or animal models such as Sprague-Dawley rats).[11]
-
A single enantiomer formulation of (R)-(-)-Ibuprofen.
-
Analytical method for stereoselective quantification of ibuprofen enantiomers in biological matrices (e.g., plasma, urine), such as chiral chromatography (GC or HPLC).[15][19]
Protocol:
-
Administer a single oral or intravenous dose of (R)-(-)-Ibuprofen to the test subjects.[11]
-
Collect serial blood samples at predetermined time points over a specified period (e.g., 24 hours).[11]
-
Process the blood samples to obtain plasma.
-
Extract the ibuprofen enantiomers from the plasma samples using a suitable extraction method.
-
Analyze the concentrations of both (R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen in the plasma extracts using a validated stereoselective analytical method.[15]
-
Plot the plasma concentration-time curves for both enantiomers.
-
Calculate pharmacokinetic parameters, including the AUC for both enantiomers.
-
The extent of chiral inversion can be estimated by comparing the AUC of the formed (S)-(+)-Ibuprofen to the total AUC of both enantiomers.
Visualizations
Caption: Mechanism of action of ibuprofen enantiomers on the prostaglandin synthesis pathway.
Caption: In vivo metabolic pathway for the chiral inversion of (R)-(-)-Ibuprofen.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. The relationship between the pharmacokinetics of ibuprofen enantiomers and the dose of racemic ibuprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Equipotent inhibition by R(-)-, S(+)- and racemic ibuprofen of human polymorphonuclear cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Pharmacokinetics of ibuprofen enantiomers after single and repeated doses in man [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Pharmacokinetics of ibuprofen enantiomers in humans following oral administration of tablets with different absorption rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Kinetic Isotope Effect of (R)-(-)-Ibuprofen-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinetic isotope effect (KIE) associated with (R)-(-)-Ibuprofen-d3, the deuterated form of the R-enantiomer of ibuprofen. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows involved in its study.
Executive Summary
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. The (S)-enantiomer is primarily responsible for the therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes. The (R)-enantiomer, while largely inactive as a COX inhibitor, undergoes unidirectional chiral inversion to the active (S)-form and is also metabolized through oxidation. The substitution of hydrogen with deuterium in drug molecules, a process known as deuteration, can alter metabolic rates, a phenomenon known as the kinetic isotope effect (KIE). This guide focuses on the impact of deuterium substitution on the methyl group of the isobutyl side chain of (R)-(-)-Ibuprofen (to form this compound) on its metabolic fate.
Metabolic Pathways of (R)-(-)-Ibuprofen
The metabolism of (R)-(-)-Ibuprofen is multifaceted, involving both chiral inversion and oxidative metabolism.
Chiral Inversion
A significant portion of the administered (R)-(-)-Ibuprofen is converted to the pharmacologically active (S)-(+)-Ibuprofen. This inversion is a unidirectional process and is a critical aspect of the overall pharmacokinetics of racemic ibuprofen.
Oxidative Metabolism
The primary route of oxidative metabolism for both enantiomers of ibuprofen is hydroxylation, catalyzed mainly by cytochrome P450 enzymes in the liver. The major metabolites are 2-hydroxyibuprofen and 3-hydroxyibuprofen. For (R)-(-)-Ibuprofen, CYP2C8 is particularly involved in 2-hydroxylation, while CYP2C9 metabolizes both enantiomers.[1] These hydroxylated metabolites can be further oxidized to form carboxyibuprofen.
The metabolic pathways of (R)-(-)-Ibuprofen are depicted in the following diagram:
The Kinetic Isotope Effect of this compound
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, the substitution of three hydrogen atoms with deuterium on the methyl group can potentially slow down metabolic processes where a C-H bond is broken in the rate-determining step.
KIE on Chiral Inversion
Studies utilizing deuterium-labeled ibuprofen have demonstrated that deuteration at the C-2 or C-3 position of the propionic acid side chain does not result in a measurable kinetic isotope effect on the chiral inversion process.[2][3] This indicates that the cleavage of a C-H bond at these positions is not the rate-limiting step in the inversion pathway.
KIE on Oxidative Metabolism
The primary oxidative metabolism of (R)-(-)-Ibuprofen involves hydroxylation at the 2- and 3-positions of the isobutyl side chain, catalyzed by CYP2C8 and CYP2C9.[4] The breaking of a C-H bond is a key step in this process. Therefore, a primary kinetic isotope effect would be expected if this step is rate-limiting.
Table 1: In Vitro Kinetic Parameters for the Hydroxylation of (R)-(-)-Ibuprofen by Human Liver Microsomes [4]
| Metabolic Pathway | Vmax (pmol/min/mg) | Km (µM) |
| 2-Hydroxylation | 510 ± 117 | 47 ± 20 |
| 3-Hydroxylation | 593 ± 113 | 29 ± 8 |
Data represents the high-affinity enzyme component.
Based on the principles of KIE, if the C-H bond cleavage is the rate-determining step in the hydroxylation of the isobutyl side chain, the Vmax for the metabolism of this compound would be expected to be lower than that of the non-deuterated compound, while the Km would likely remain unchanged. This would result in a lower intrinsic clearance (Vmax/Km) for the deuterated molecule. However, without direct experimental data, the magnitude of this effect cannot be precisely quantified.
Experimental Protocols
The investigation of the kinetic isotope effect of this compound involves several key experimental procedures.
In Vitro Metabolism Assay
This protocol is designed to determine the kinetic parameters (Vmax and Km) of (R)-(-)-Ibuprofen and this compound metabolism by human liver microsomes or recombinant CYP enzymes.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (or recombinant CYP enzymes), a phosphate buffer (pH 7.4), and varying concentrations of the substrate ((R)-(-)-Ibuprofen or this compound).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time, ensuring that the metabolite formation is in the linear range.
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile.
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the metabolites, is then collected for analysis.
-
Quantification of Metabolites: The concentrations of the hydroxylated metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Kinetic Analysis: The rate of metabolite formation at each substrate concentration is determined. The Michaelis-Menten kinetic parameters, Vmax and Km, are then calculated by fitting the data to the Michaelis-Menten equation.
Chiral Inversion Assay
This protocol is used to assess the extent of chiral inversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen.
Methodology:
-
Incubation: (R)-(-)-Ibuprofen or this compound is incubated with a system capable of chiral inversion, such as fresh rat hepatocytes.
-
Sample Collection: Aliquots of the incubation mixture are collected at various time points.
-
Extraction: The drug and its enantiomer are extracted from the samples.
-
Chiral Analysis: The concentrations of both (R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen are determined using a stereoselective analytical method, such as chiral gas chromatography-mass spectrometry (GC-MS) or chiral high-performance liquid chromatography (HPLC).
-
Determination of Inversion: The extent of chiral inversion is calculated as the percentage of the initial (R)-enantiomer that has been converted to the (S)-enantiomer at each time point.
Conclusion
References
- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (R)-(-)-Ibuprofen-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Ibuprofen is the inactive enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. In vivo, the R-enantiomer undergoes metabolic conversion to the pharmacologically active (S)-(+)-enantiomer.[1] Deuterated analogs, such as (R)-(-)-Ibuprofen-d3, are crucial tools in pharmacokinetic and metabolic studies, serving as internal standards for analytical quantification. A thorough understanding of the solubility and stability of this compound in organic solvents is paramount for the preparation of stock solutions, formulation development, and ensuring the accuracy and reproducibility of experimental results.
This guide provides a detailed summary of the solubility of ibuprofen in various organic solvents, outlines experimental protocols for determining solubility and stability, and presents a logical workflow for these analytical procedures.
Solubility of Ibuprofen in Organic Solvents
Ibuprofen is characterized as being practically insoluble in water but highly soluble in most organic solvents.[1] Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the crystalline form of the solute. The carboxylic acid moiety of the ibuprofen molecule contributes to its potential for polarity, while the isobutylphenyl group imparts hydrophobic characteristics.[2]
The following tables summarize the reported solubility of ibuprofen in a range of common organic solvents at various temperatures.
Table 1: Solubility of Racemic Ibuprofen in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| n-Heptane | 15 | 11.8 |
| 25 | 19.8 | |
| 40 | 47.9 | |
| 60 | 143.4 | |
| Toluene | 15 | 120.5 |
| 25 | 204.1 | |
| 40 | 413.4 | |
| 60 | 993.4 | |
| Benzene | 15 | 150.3 |
| 25 | 251.3 | |
| 40 | 491.5 | |
| 60 | 1130.2 | |
| Ethanol | 15 | 441.3 |
| 25 | 647.9 | |
| 40 | 1135.2 | |
| 60 | 2503.1 |
Data adapted from Bagheri H, et al. (2017).[3]
Table 2: Solubility of Ibuprofen in Alcohols and Other Solvents
| Solvent | Temperature (°C) | Solubility (g/g of solvent) |
| Absolute Ethanol | 10 | 0.59 |
| 25 | 1.15 (estimated) | |
| 40 | 2.15 | |
| 90% Ethanol (aqueous) | 40 | 0.6618 (g/100mL) |
| Dichloromethane | Not Specified | Very Soluble |
| Acetone | Not Specified | Very Soluble |
| Methanol | Not Specified | Very Soluble |
Data adapted from Rashid A, et al. (2014) and Wikipedia.[1][4]
Stability of Ibuprofen in Organic Solvents
The stability of an active pharmaceutical ingredient (API) like ibuprofen in solution is critical for its effective use.[] Degradation can be influenced by environmental factors such as temperature, light, humidity, and the pH of the solution.[6][7] Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions and re-test periods.[][7]
Key degradation mechanisms for APIs include hydrolysis, oxidation, isomerization, and photolytic reactions.[] For ibuprofen in solution, particular attention should be paid to potential esterification if stored in alcoholic solvents for extended periods, especially in the presence of acidic or basic catalysts, and to decarboxylation at elevated temperatures.
A study on the stability of ibuprofen in a deep eutectic solvent (DES) and its components (choline chloride and ethylene glycol) over 30 days at 25 °C and 37 °C showed good stability, with concentrations remaining above 95% of the initial value.[8] While not organic solvents in the traditional sense, this indicates the general stability of the ibuprofen molecule in liquid formulations.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.
-
Preparation:
-
Select a range of organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane).
-
Ensure all solvents are of high purity (e.g., HPLC grade).
-
Prepare a series of vials or stoppered glass flasks for each solvent.
-
-
Equilibration:
-
Add an excess amount of this compound to each vial containing a known volume of the respective solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.[9]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).
-
This protocol outlines a general approach for assessing the stability of this compound in an organic solvent.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into multiple vials made of an inert material (e.g., amber glass) to protect from light.
-
-
Storage Conditions:
-
Divide the vials into different groups to be stored under various conditions as part of a stress test. These conditions should include:
-
Elevated Temperature: 10 °C increments above the intended storage temperature (e.g., 40 °C, 50 °C, 60 °C).[6]
-
Photostability: Exposure to a controlled source of UV and visible light, alongside a dark control.
-
Oxidative Stress: The solution can be spiked with an oxidizing agent (e.g., hydrogen peroxide).
-
-
For each condition, include samples to be analyzed at multiple time points (e.g., 0, 24, 48, 72 hours for forced degradation; longer intervals for long-term stability).
-
-
Analysis:
-
At each designated time point, retrieve a vial from each storage condition.
-
Analyze the sample using a validated stability-indicating analytical method (typically HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products.
-
Quantify the remaining concentration of this compound.
-
Identify and, if possible, quantify any degradation products formed.
-
-
Evaluation:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Identify the conditions under which the compound is unstable and characterize the degradation products to understand the degradation pathways.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Solution Stability and Forced Degradation Studies.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. tsijournals.com [tsijournals.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 6. fdaghana.gov.gh [fdaghana.gov.gh]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
The Rise of Deuterated Drug Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in drug discovery and development. This subtle atomic substitution can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and increased efficacy. This technical guide provides a comprehensive overview of the discovery, development, and application of deuterated drug standards, offering detailed methodologies and insights for professionals in the field.
The Kinetic Isotope Effect: A Foundational Principle
The underlying principle that governs the utility of deuterated drugs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[][2] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic process.[3][4] This effect is particularly pronounced in metabolic pathways mediated by cytochrome P450 (CYP) enzymes, which are often responsible for drug oxidation.[5] By strategically placing deuterium at metabolically vulnerable positions, or "soft spots," drug developers can retard metabolism, thereby improving the drug's performance.[3]
Advantages of Deuteration in Drug Development
The application of the KIE through deuteration offers several key advantages in drug development:
-
Improved Pharmacokinetics: Deuteration can lead to a longer drug half-life, increased exposure (AUC), and higher peak plasma concentrations (Cmax) with reduced clearance.[][6] This can translate to less frequent dosing, improving patient compliance.[7]
-
Enhanced Safety Profile: By slowing the formation of potentially toxic metabolites, deuteration can lead to a better safety and tolerability profile.[5][8] In some cases, it can also reduce drug-drug interactions.[7]
-
Increased Efficacy: A longer residence time of the active drug species in the plasma can lead to greater efficacy.[9]
-
Metabolic Switching: Deuteration can alter metabolic pathways, potentially favoring the formation of more desirable or less toxic metabolites.[5]
Quantitative Data Presentation
The impact of deuteration on pharmacokinetic parameters is a critical aspect of the development of these drugs. The following tables summarize comparative data for select deuterated and non-deuterated drugs.
Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |
| Methadone | AUC (ng·h/mL) | 1,250 ± 200 | 7,100 ± 1,500 | 5.7 | [] |
| Cmax (ng/mL) | 550 ± 100 | 2,400 ± 500 | 4.4 | [] | |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 | [][6] | |
| Tetrabenazine | Active Metabolite Half-life (h) | ~5 | ~9 | 1.8 | [10] |
Table 2: Isotopic Purity and Enrichment of Deuterated Standards
| Compound | Isotopic Purity (%) | Isotopic Enrichment (atom % D) | Analytical Method | Reference |
| Deuterated Aldosterone | >98 | 98 | Mass Spectrometry | [11] |
| Deuterated Caffeine | >98 | >98 | Not Specified | [12] |
| Deuterated Riluzolamide | Not Specified | >99.5 (from 13C, 15N2-urea) | Not Specified | [11] |
Experimental Protocols
The successful development and application of deuterated drug standards rely on robust synthetic and analytical methodologies.
Synthesis of Deuterated Drug Standards
Several methods are employed for the synthesis of deuterated compounds, with the choice of method depending on the target molecule and the desired position of deuteration.
a) Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons with deuterons from a deuterium source, often catalyzed by an acid, base, or metal.
-
Objective: To replace labile protons or protons at specific positions with deuterium.
-
General Protocol:
-
Dissolve the non-deuterated starting material in a deuterated solvent (e.g., D₂O, MeOD).
-
Add a catalyst (e.g., NaOD, Pd/C).
-
Heat the reaction mixture under controlled temperature and time to facilitate the exchange.
-
Monitor the reaction progress using NMR or MS to determine the degree of deuteration.
-
Purify the deuterated product using standard chromatographic techniques.[4][13]
-
b) Reductive Deuteration: This method introduces deuterium by the reduction of a functional group using a deuterium-donating reagent.
-
Objective: To introduce deuterium at positions of unsaturation or at a carbonyl group.
-
General Protocol:
-
Dissolve the precursor compound (e.g., containing a double bond, ketone, or ester) in an appropriate solvent.
-
Introduce a deuterium source, such as deuterium gas (D₂) with a catalyst (e.g., Pd/C), or a deuterated reducing agent (e.g., NaBD₄, LiAlD₄).
-
Conduct the reaction under appropriate conditions (e.g., pressure for D₂ gas, controlled temperature).
-
Work up the reaction to isolate the deuterated product.
-
Purify the product and confirm deuteration by NMR and MS.[4]
-
c) Synthesis from Deuterated Precursors: This approach involves building the target molecule from smaller, commercially available deuterated building blocks.
-
Objective: To incorporate deuterium at specific, non-exchangeable positions within the molecular scaffold.
-
General Protocol:
-
Design a synthetic route that utilizes a deuterated starting material or intermediate.
-
Perform the necessary chemical transformations to build the final deuterated drug standard.
-
This method offers precise control over the location of deuterium incorporation.[14]
-
Analytical Characterization of Deuterated Standards
Accurate characterization of deuterated standards is crucial to ensure their quality and suitability for their intended use.
a) Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS):
-
Objective: To determine the percentage of the deuterated species and the average number of deuterium atoms per molecule.
-
Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).
-
Protocol:
-
Prepare solutions of the deuterated standard at an appropriate concentration.
-
Infuse the sample directly or inject it into the LC-MS system.
-
Acquire high-resolution mass spectra in full scan mode.
-
Identify the ion clusters corresponding to the different isotopologues (d₀, d₁, d₂, etc.).
-
Calculate the isotopic purity by determining the relative abundance of the desired deuterated isotopologue compared to all other isotopologues.
-
Calculate the isotopic enrichment by determining the weighted average of the deuterium content across all isotopologues.[15]
-
b) Structural Confirmation and Positional Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and determine the specific sites of deuteration.
-
Instrumentation: High-field NMR spectrometer.
-
Protocol:
-
¹H NMR: Acquire a proton NMR spectrum. The absence or reduction of signals at specific chemical shifts compared to the non-deuterated standard indicates the positions of deuteration.
-
²H NMR: Acquire a deuterium NMR spectrum. This directly detects the deuterium atoms and provides information about their chemical environment.
-
¹³C NMR: Acquire a carbon NMR spectrum. The signals of carbons attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and a slight upfield shift.
-
Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be used for more complex molecules to definitively assign the positions of deuteration.
-
Mandatory Visualizations
Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Elucidation of a Metabolic Pathway using a Deuterated Tracer
Caption: Elucidating a metabolic pathway using a deuterated drug as a tracer.
Regulatory Considerations
The U.S. Food and Drug Administration (FDA) considers deuterated drugs to be new chemical entities (NCEs), even if they are analogues of previously approved non-deuterated drugs.[16] This designation provides five years of market exclusivity. The approval of deuterated analogues of existing drugs can often be streamlined through the 505(b)(2) regulatory pathway, which allows developers to rely on the safety and efficacy data of the original drug.[10][17] However, bridging studies are required to establish a scientific justification for this reliance. These studies may include:
-
In vitro and in vivo studies to compare the metabolism of the deuterated and non-deuterated compounds.
-
Bridging toxicity studies.
-
Relative bioavailability and other pharmacokinetic studies.[17]
Conclusion
Deuterated drug standards are playing an increasingly important role in modern drug development. Their ability to favorably alter pharmacokinetic and safety profiles offers a valuable strategy for optimizing drug candidates and extending the lifecycle of existing medicines. As synthetic and analytical techniques continue to advance, the precision and application of deuteration are expected to expand, further solidifying its place in the pharmaceutical scientist's toolkit. A thorough understanding of the principles of the kinetic isotope effect, coupled with robust methodologies for synthesis, analysis, and regulatory navigation, is essential for harnessing the full potential of this powerful technology.
References
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 5. bioscientia.de [bioscientia.de]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deutramed.com [deutramed.com]
- 8. researchgate.net [researchgate.net]
- 9. jrfglobal.com [jrfglobal.com]
- 10. venable.com [venable.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]
- 17. salamandra.net [salamandra.net]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Ibuprofen in Human Plasma using (R)-(-)-Ibuprofen-d3 as an Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.
Introduction: Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of ibuprofen in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as (R)-(-)-Ibuprofen-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1][2][3] This protocol outlines a detailed method for the extraction and quantification of ibuprofen in human plasma using this compound as an internal standard.
Experimental Protocols
1. Materials and Reagents:
-
Analytes and Internal Standard:
-
Ibuprofen (racemic or specific enantiomer as required)
-
This compound (Internal Standard, IS)
-
-
Chemicals and Solvents:
-
Human Plasma: K2-EDTA or heparinized plasma
2. Stock and Working Solutions Preparation:
-
Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve ibuprofen in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Ibuprofen Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation: Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
-
Method 1: Protein Precipitation (PPT) [1][7]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile or methanol to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
Method 2: Liquid-Liquid Extraction (LLE) [4][5]
-
Pipette 100 µL of plasma sample into a glass tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of an acid (e.g., 1 M HCl) to acidify the sample.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (70:30, v/v) or methyl-tert-butyl ether).[4][5]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
4. LC-MS/MS Conditions: The following are typical LC-MS/MS parameters. These may need to be optimized for specific instruments.
-
Liquid Chromatography (LC):
-
Column: A C18 column, such as a Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm), is commonly used.[1][7]
-
Mobile Phase A: Water with 0.05% acetic acid and 5 mM ammonium acetate.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analyte and internal standard.
-
Injection Volume: 5-10 µL.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
Data Presentation
The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters reported in the literature.
Table 1: Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity Range | 0.05 - 36 µg/mL | [1][7] |
| Correlation Coefficient (r²) | > 0.99 | [1][7] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [1][7] |
| Intra-day Precision (%RSD) | < 5% | [1][7] |
| Inter-day Precision (%RSD) | < 5% | [1][7] |
| Accuracy | 88.2% - 103.67% | [1][7] |
| Mean Recovery | 78.4% - 80.9% |[1][7] |
Table 2: LC-MS/MS Instrument Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Liquid Chromatography | ||
| Column | Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) | [1][7] |
| Mobile Phase A | 0.05% Acetic Acid and 5 mM NH4Ac in Water | [1] |
| Mobile Phase B | Methanol | [1] |
| Flow Rate | 0.4 mL/min (example) | [6] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative | [1][7] |
| Monitored Transition (Ibuprofen) | m/z 205.0 → 161.1 | [1] |
| Monitored Transition (Ibuprofen-d3) | m/z 208.0 → 164.0 |[1] |
Mandatory Visualization
Caption: Experimental workflow for plasma sample analysis.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ibuprofen Enantiomers Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen is primarily associated with the (S)-enantiomer, while the (R)-enantiomer exhibits significantly less activity.[1] Furthermore, the (R)-enantiomer can undergo unidirectional chiral inversion to the (S)-enantiomer in vivo.[2][3] This enantioselective disposition makes the quantitative analysis of individual ibuprofen enantiomers crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as deuterated ibuprofen (e.g., d3-ibuprofen), is essential for accurate and precise quantification by correcting for variability in sample preparation and instrument response.[4]
This application note provides detailed protocols for the quantitative analysis of ibuprofen enantiomers in biological matrices, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard.
Analytical Methods
A variety of analytical methods have been developed and validated for the enantioselective quantification of ibuprofen. LC-MS/MS is the most common and sensitive technique, offering high selectivity and throughput.[5][6][7] GC-MS is another powerful technique, often requiring derivatization to improve the volatility and chromatographic properties of the analytes.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods typically involve the use of a chiral stationary phase (CSP) for the chromatographic separation of the enantiomers, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) in the negative ion mode is commonly employed for ibuprofen analysis.[5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS methods for ibuprofen enantiomer analysis often require a derivatization step to convert the carboxylic acid group into a less polar and more volatile ester.[8][9] Following derivatization, the diastereomers can be separated on a standard achiral GC column. Alternatively, direct enantiomeric separation can be achieved on a chiral GC column. Detection is typically performed using selected ion monitoring (SIM) or MRM.
Experimental Protocols
Protocol 1: Enantioselective Analysis of Ibuprofen in Plasma by LC-MS/MS
This protocol is based on established methods for the sensitive and selective quantification of ibuprofen enantiomers in plasma.[5][7][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of the deuterated ibuprofen internal standard (IS) working solution (e.g., 10 µg/mL of (S)-(+)-ibuprofen-d3).[5]
-
Acidify the sample by adding 50 µL of 0.1% formic acid.[5]
-
Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate:methyl tertiary-butyl ether, 7:3 v/v or hexane:diisopropylether, 50:50 v/v).[5][6][7]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 20,800 x g for 10 minutes to separate the phases.[5]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[5]
2. LC-MS/MS Conditions
-
Chromatographic Column: A chiral column is essential for enantiomeric separation. Examples include:
-
Mobile Phase: Isocratic elution is often used.
-
Mass Spectrometry:
Protocol 2: Enantioselective Analysis of Ibuprofen in Plasma by GC-MS
This protocol outlines a general procedure for ibuprofen enantiomer analysis by GC-MS, which includes a derivatization step.[8][9]
1. Sample Preparation (including Derivatization)
-
To a 10 µL plasma sample, add the deuterated ibuprofen internal standard (d3-ibuprofen).[8][9]
-
Perform a liquid-liquid extraction with ethyl acetate after dilution with an acetate buffer (pH 4.9).[8][9]
-
Evaporate the organic solvent to dryness.
-
Derivatize the residue with a suitable agent, such as pentafluorobenzyl (PFB) bromide, in the presence of a catalyst like N,N-diisopropylethylamine in anhydrous acetonitrile.[8][9]
2. GC-MS Conditions
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Mass Spectrometer:
-
Ionization Mode: Electron-Capture Negative-Ion Chemical Ionization (ECNICI)[8]
-
Detection Mode: Selected-Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitored Ions (as PFB esters):
-
MRM Transitions:
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of ibuprofen enantiomers using a deuterated internal standard.
Table 1: LC-MS/MS Method Performance
| Parameter | (S)-Ibuprofen | (R)-Ibuprofen | Reference |
| Linearity Range | 100 - 60,000 ng/mL | 100 - 60,000 ng/mL | [10] |
| 0.1 - 80 µg/mL | 0.1 - 80 µg/mL | [5] | |
| 0.025 - 50 µg/mL | 0.025 - 50 µg/mL | [7] | |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 100 ng/mL | [10] |
| 25 ng/mL | 25 ng/mL | [7] | |
| Accuracy | 86.74 - 93.79% | 94.38 - 100.99% | [5] |
| Precision (CV%) | < 15% | < 15% | [5] |
| Extraction Recovery | Within ± 15% CV | Within ± 15% CV | [5] |
Table 2: GC-MS/MS Method Performance
| Parameter | Ibuprofen | Reference |
| Linearity Range | 0 - 1000 µM | [8][9] |
| Accuracy (Recovery %) | 93.7 - 110% | [8][9] |
| Imprecision (RSD %) | 0.8 - 4.9% | [8][9] |
Experimental Workflow
References
- 1. asianpubs.org [asianpubs.org]
- 2. Enantioselective determination of ibuprofen in saliva by liquid chromatography/tandem mass spectrometry with chiral electrospray ionization-enhancing and stable isotope-coded derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS and GC-MS/MS measurement of ibuprofen in 10-μL aliquots of human plasma and mice serum using [α-methylo-2H3]ibuprofen after ethyl acetate extraction and pentafluorobenzyl bromide derivatization: Discovery of a collision energy-dependent H/D isotope effect and pharmacokinetic application to inhaled ibuprofen-arginine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. moca.net.ua [moca.net.ua]
- 11. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Ibuprofen Enantiomers by HPLC with (R)-(-)-Ibuprofen-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of ibuprofen enantiomers, (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The method employs a chiral stationary phase and utilizes (R)-(-)-Ibuprofen-d3 as an internal standard for accurate and precise quantification. This protocol is particularly relevant for pharmacokinetic studies, formulation development, and quality control of enantiomerically pure or racemic ibuprofen products.
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), possesses a chiral center, resulting in two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen primarily resides in the (S)-(+)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2][3] The (R)-(-)-enantiomer is significantly less active but can undergo in vivo unidirectional conversion to the (S)-(+)-form.[3][4] Therefore, the ability to separate and quantify individual enantiomers is crucial for understanding the drug's efficacy, metabolism, and pharmacokinetics.[5] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for achieving this separation.[6][7][8][9] The use of a deuterated internal standard, such as this compound, provides high accuracy and precision in quantification by compensating for variations in sample preparation and injection volume.
Experimental Protocols
This section provides a detailed methodology for the chiral separation of ibuprofen enantiomers using HPLC.
Materials and Reagents
-
(S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen reference standards
-
This compound (Internal Standard)
-
HPLC grade n-hexane
-
HPLC grade 2-propanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Methanol (for sample preparation)
-
Water, HPLC grade
-
Formic Acid
Instrumentation and Chromatographic Conditions
A variety of HPLC systems equipped with a UV or Mass Spectrometry (MS) detector can be employed. The following conditions are a robust starting point.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |
| HPLC Column | Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) | CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm)[10] |
| Mobile Phase | n-hexane:2-propanol:TFA (98:2:0.1, v/v/v)[6] | 0.008% Formic acid in Water:Methanol (15:85, v/v)[10] |
| Flow Rate | 1.0 mL/min[6] | 0.4 mL/min[10] |
| Column Temperature | 25 °C | 40 °C[10] |
| Detection | UV at 254 nm[6] | MS/MS (MRM mode)[10] |
| Injection Volume | 20 µL[6] | 10 µL |
| Internal Standard | This compound | This compound |
Note: Method optimization may be required based on the specific instrument and column used.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-(+)-Ibuprofen, (R)-(-)-Ibuprofen, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with the mobile phase to create calibration curves. A typical concentration range for each enantiomer could be 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking: Spike each calibration standard and sample with the internal standard, this compound, to a final concentration of 10 µg/mL.
Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (this compound, 100 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the prepared sample into the HPLC system.
Data Presentation
The following table summarizes typical quantitative data expected from this method.
Table 2: Summary of Quantitative Data
| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen |
| Retention Time (min) - Condition 1 | ~ 8.5 | ~ 9.8 |
| Retention Time (min) - Condition 2 | ~ 7.2 | ~ 8.1 |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.1 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | 85 - 115% | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for chiral separation of ibuprofen.
Principle of Chiral Separation
Caption: Principle of chiral separation by HPLC.
Ibuprofen's Mechanism of Action: COX Inhibition Pathway
Caption: Inhibition of the COX pathway by (S)-ibuprofen.
References
- 1. m.youtube.com [m.youtube.com]
- 2. [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemconnections.org [chemconnections.org]
- 4. Isomeric inversion of ibuprofen (R)-enantiomer in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC methodology for determination of ibuprofen enantiomers to be used in pharmacokinetics [hero.epa.gov]
- 8. The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
Application of (R)-(-)-Ibuprofen-d3 in Pharmacokinetic Studies of Ibuprofen
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the use of (R)-(-)-Ibuprofen-d3 as an internal standard in the pharmacokinetic analysis of ibuprofen enantiomers. Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)-(-)- and (S)-(+)-enantiomers. The pharmacological activity is primarily attributed to the (S)-(+)-enantiomer. A key feature of ibuprofen's pharmacokinetics is the unidirectional chiral inversion of the inactive (R)-(-)-enantiomer to the active (S)-(+)-enantiomer in vivo. Accurate quantification of the individual enantiomers is therefore crucial for understanding the overall pharmacokinetic and pharmacodynamic profile of ibuprofen. The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and accurate bioanalytical method development using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, and presents relevant pharmacokinetic data.
Introduction
Ibuprofen is a cornerstone of pain and inflammation management. It is administered as a racemic mixture, but the two enantiomers exhibit different pharmacological and pharmacokinetic properties. The (S)-(+)-enantiomer is responsible for the majority of the therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. The (R)-(-)-enantiomer is largely inactive but undergoes metabolic chiral inversion to the (S)-(+)-enantiomer in the body. This inversion process contributes significantly to the overall therapeutic effect of racemic ibuprofen.
To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer, robust bioanalytical methods are required. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, correcting for variability during sample preparation and analysis, thereby ensuring high precision and accuracy.
Application: Enantioselective Pharmacokinetic Analysis
This compound is primarily used as an internal standard for the quantification of (R)-(-)-Ibuprofen in biological matrices such as plasma, serum, and saliva during pharmacokinetic studies. By using a chiral chromatographic method, both (R)- and (S)-ibuprofen can be separated and quantified in a single run, with this compound serving to normalize the analytical signal for (R)-(-)-Ibuprofen. A separate deuterated standard for (S)-ibuprofen, such as (S)-(+)-Ibuprofen-d3, can be used for the most accurate quantification of the S-enantiomer.
Experimental Protocols
Bioanalytical Method for Enantioselective Quantification of Ibuprofen in Plasma by LC-MS/MS
This protocol is adapted from a validated method for the analysis of ibuprofen enantiomers and is suitable for pharmacokinetic studies.[1][2][3]
a. Materials and Reagents:
-
(R)-(-)-Ibuprofen
-
(S)-(+)-Ibuprofen
-
This compound (Internal Standard - IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ethyl acetate
-
Methyl tertiary-butyl ether (MTBE)
-
Control biological matrix (e.g., human plasma)
b. Instrumentation:
-
Liquid Chromatograph (LC) system capable of gradient or isocratic elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chiral HPLC column (e.g., CHIRALCEL® OJ-3R, 150 x 4.6 mm, 3 µm).[1][2][3]
c. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of (R)-ibuprofen, (S)-ibuprofen, and this compound at a concentration of 1 mg/mL in methanol.
-
Prepare working standard solutions by serially diluting the stock solutions with 50% methanol to create calibration curve standards.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 10 µg/mL) in 50% methanol.
d. Sample Preparation (Liquid-Liquid Extraction): [1][2]
-
To 10 µL of plasma sample, add 20 µL of the this compound working solution.
-
Add 50 µL of 0.1% formic acid in water.
-
Add 1 mL of a mixture of Ethyl Acetate:MTBE (7:3, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 20,800 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
e. LC-MS/MS Conditions: [1][2][3]
-
Column: CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 0.008% formic acid in water:methanol.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(R)- and (S)-Ibuprofen: m/z 205.1 > 160.9
-
This compound: m/z 208.1 > 163.9
-
Pharmacokinetic Study Design
A typical pharmacokinetic study design involves the following steps:
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Drug Administration: A single oral dose of racemic ibuprofen is administered.
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma samples are analyzed for (R)- and (S)-ibuprofen concentrations using the validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated for each enantiomer using non-compartmental analysis.
Data Presentation
The use of this compound in a validated bioanalytical assay allows for the generation of high-quality pharmacokinetic data. Below is a summary of representative pharmacokinetic parameters for (R)- and (S)-ibuprofen following oral administration of racemic ibuprofen to beagle dogs.
| Parameter | (R)-(-)-Ibuprofen | (S)-(+)-Ibuprofen |
| Cmax (µg/mL) | 52.99 | 75.96 |
| AUC (µg*h/mL) | 245.1 | 420.7 |
| Data derived from a study in beagle dogs after oral administration of a 400 mg racemic ibuprofen tablet.[2] |
Visualizations
Ibuprofen Metabolic Pathway
The following diagram illustrates the metabolic pathway of ibuprofen, highlighting the chiral inversion of (R)-(-)-Ibuprofen.
Caption: Metabolic pathway of ibuprofen enantiomers.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for a pharmacokinetic study of ibuprofen using this compound.
Caption: Workflow of a typical pharmacokinetic study.
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the enantioselective quantification of ibuprofen in pharmacokinetic studies. The detailed protocols and methodologies presented here provide a framework for researchers and scientists in drug development to accurately characterize the pharmacokinetic profile of ibuprofen's enantiomers, leading to a better understanding of its therapeutic effects. The high precision and accuracy afforded by stable isotope dilution techniques are indispensable for regulatory submissions and for making informed decisions in the drug development process.
References
Application Note: Quantification of Ibuprofen and its Metabolites in Human Urine by GC-MS with (R)-(-)-Ibuprofen-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of ibuprofen and its major metabolites, 2-hydroxyibuprofen, and carboxyibuprofen, in human urine. The protocol utilizes (R)-(-)-Ibuprofen-d3 as an internal standard to ensure accuracy and precision. The methodology involves liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by derivatization to enhance the volatility and thermal stability of the analytes. This method is suitable for pharmacokinetic studies, toxicological screening, and drug metabolism research.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. The primary metabolic pathways involve oxidation by cytochrome P450 enzymes, principally CYP2C9 and CYP2C8, to form hydroxylated and carboxylated derivatives.[1][2][3] The major metabolites excreted in urine are 2-hydroxyibuprofen and carboxyibuprofen.[4] Monitoring the levels of ibuprofen and its metabolites is crucial for understanding its pharmacokinetics and for toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of these compounds. Due to the polar nature of the carboxylic acid and hydroxyl groups, derivatization is necessary to improve their chromatographic behavior. This protocol employs a trimethylsilyl (TMS) derivatization. To correct for variations during sample preparation and analysis, a stable isotope-labeled internal standard, this compound, is used.[5][6]
Experimental Protocol
Materials and Reagents
-
Ibuprofen (analytical standard)
-
2-Hydroxyibuprofen (analytical standard)
-
Carboxyibuprofen (analytical standard)
-
This compound (internal standard)[5]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Human urine (drug-free)
Sample Preparation
-
Sample Collection: Collect urine samples and store them at -20°C until analysis.
-
Internal Standard Spiking: Thaw urine samples to room temperature. To a 1 mL aliquot of urine, add 20 µL of a 10 µg/mL solution of this compound in methanol.
-
Hydrolysis (for conjugated metabolites): To cleave glucuronide conjugates, add 100 µL of concentrated HCl to the urine sample. Heat the sample at 60°C for 30 minutes.[7] Allow the sample to cool to room temperature.
-
pH Adjustment: Adjust the pH of the hydrolyzed urine sample to approximately 3 with 5M NaOH.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a hexane:ethyl acetate (1:1, v/v) mixture to the sample.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step with another 5 mL of the hexane:ethyl acetate mixture.
-
Combine the organic extracts.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 15°C/min to 220°C, hold for 2 minutes
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Analysis
Quantification is performed using the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of calibration standards prepared in drug-free urine and subjected to the same extraction and derivatization procedure.
Quantitative Data Summary
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Ibuprofen-TMS | 10.5 | 278 | 161, 220 | 0.1 - 50 | >0.995 | 0.05 | 0.1 | 92 - 98 |
| This compound-TMS | 10.4 | 281 | 164, 223 | - | - | - | - | - |
| 2-Hydroxyibuprofen-diTMS | 12.2 | 366 | 178, 119 | 0.1 - 50 | >0.995 | 0.05 | 0.1 | 88 - 95 |
| Carboxyibuprofen-diTMS | 13.8 | 380 | 264, 145 | 0.1 - 50 | >0.995 | 0.05 | 0.1 | 85 - 93 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. Ions listed are for the TMS derivatives.
Visualizations
Ibuprofen Metabolism Signaling Pathway
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toxicological detection of ibuprofen and its metabolites in urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GC-MS and GC-MS/MS measurement of ibuprofen in 10-μL aliquots of human plasma and mice serum using [α-methylo-2H3]ibuprofen after ethyl acetate extraction and pentafluorobenzyl bromide derivatization: Discovery of a collision energy-dependent H/D isotope effect and pharmacokinetic application to inhaled ibuprofen-arginine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: In Vivo Tracer Studies with (R)-(-)-Ibuprofen-d3
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is administered clinically as a racemic mixture of two enantiomers: (R)-(-)-ibuprofen and (S)-(+)-ibuprofen.[1][2] The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively with the (S)-(+)-enantiomer.[3][4][5] A key feature of ibuprofen's pharmacokinetics is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the highly active (S)-enantiomer in vivo.[1][6][7] This metabolic conversion is significant, with estimates in humans ranging from 35% to 70%.[8][9]
(R)-(-)-Ibuprofen-d3, a stable isotope-labeled version of the R-enantiomer, serves as an invaluable tracer for in vivo studies.[10][11] Its use allows researchers to precisely track the metabolic fate of the (R)-enantiomer, distinguish it from the endogenous pool, and accurately quantify the extent and rate of its chiral inversion to the (S)-enantiomer without introducing a significant kinetic isotope effect.[12] These studies are crucial for understanding the stereoselective metabolism, pharmacokinetics, and overall therapeutic efficacy of racemic ibuprofen.[3][13]
Key Metabolic Pathways
The metabolism of (R)-ibuprofen involves two primary pathways: chiral inversion and oxidation.
-
Chiral Inversion: The conversion of (R)-ibuprofen to (S)-ibuprofen is a critical metabolic step that significantly contributes to the drug's overall therapeutic effect.[6] This process is enzyme-mediated and involves the formation of a coenzyme A (CoA) thioester intermediate.[12][14] The key enzymes in this pathway are acyl-CoA-synthetase and 2-arylpropionyl-CoA epimerase.[1]
-
Oxidative Metabolism: Both (R)- and (S)-ibuprofen are metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and CYP2C9, to form major oxidative metabolites, including hydroxyibuprofen and carboxyibuprofen.[15][16][17] These metabolites are pharmacologically inactive and are subsequently eliminated, mainly through urine, often as glucuronide conjugates.[1][7] Studies have shown that metabolism via oxidation and glucuronidation is enantioselective, favoring the (S)-ibuprofen enantiomer.[13]
Quantitative Data Summary
The use of this compound allows for precise pharmacokinetic measurements. The tables below summarize key pharmacokinetic parameters for ibuprofen enantiomers based on published data.
Table 1: Pharmacokinetic Parameters of Ibuprofen Enantiomers in Healthy Volunteers
| Parameter | (R)-Ibuprofen | (S)-Ibuprofen | Reference |
|---|---|---|---|
| Oral Clearance (ml/min) | 57.1 ± 11.7 | 74.5 ± 18.1 | [13] |
| Fractional Inversion of (R) to (S) | 63% - 68% | N/A | [13][18] |
| Mean Residence Time (MRT) after Racemate Dose | Longer | Shorter | [19] |
| Area Under Curve (AUC) | Lower | Higher |[3] |
Table 2: Enantioselectivity in Metabolic Clearance
| Metabolic Pathway | (S)/(R) Enantiomeric Ratio in Partial Clearance | Reference |
|---|---|---|
| Glucuronide Formation | 7.1 | [13] |
| 2-Hydroxyibuprofen Formation | 4.8 | [13] |
| Carboxyibuprofen Formation | 3.4 |[13] |
Protocols
Protocol 1: In Vivo Study of Chiral Inversion and Metabolism in a Rat Model
This protocol outlines a typical in vivo experiment to quantify the chiral inversion and metabolism of this compound.
1. Materials and Reagents:
-
This compound (Tracer)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (200-250g)
-
Metabolic cages for urine and feces collection
-
Micro-centrifuge tubes with anticoagulant (e.g., EDTA)
-
Anesthesia (e.g., isoflurane)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system with a chiral column
2. Experimental Workflow:
3. Detailed Steps:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Fast the animals overnight (12-16 hours) before the experiment with free access to water.[12]
-
Tracer Administration: Prepare a suspension of this compound in the vehicle. Administer a single oral dose (e.g., 7.5 mg/kg) via gavage.[12] The choice of administration route should align with the research question.[20][21]
-
Sample Collection:
-
Blood: Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.[12]
-
Plasma: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Urine: House the rats in metabolic cages and collect urine over a 24-hour period.[13] Record the total volume and store an aliquot at -80°C.
-
-
Sample Analysis: Perform quantification of this compound, (S)-(+)-Ibuprofen-d3, and their major non-deuterated metabolites using a validated bioanalytical method (see Protocol 2).
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both (R)- and (S)-d3-enantiomers.
-
Determine the fraction of the this compound dose that has undergone chiral inversion to (S)-(+)-Ibuprofen-d3 by comparing the AUC of the S-enantiomer to the total AUC of both enantiomers.[18]
-
Protocol 2: Bioanalytical Method for Quantification of Ibuprofen-d3 Enantiomers and Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of biological samples from the in vivo study.
1. Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a different deuterated ibuprofen isotopomer or a structurally similar compound).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This can be further cleaned up using Solid Phase Extraction (SPE) if necessary for improved sensitivity and removal of matrix effects.[15]
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[22]
-
Column: A chiral column is essential to separate the (R)- and (S)-enantiomers.
-
Mobile Phase: A typical mobile phase might consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water), run in an isocratic or gradient mode.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, (S)-(+)-Ibuprofen-d3, their metabolites, and the internal standard must be optimized.
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound and (S)-(+)-Ibuprofen.
-
Process these standards alongside the unknown samples.
-
Quantify the concentration of each analyte in the samples by interpolating from the linear regression of the calibration curve.
Application in Drug Development
Understanding the stereoselective pharmacokinetics of ibuprofen is critical for drug development. (S)-ibuprofen (Dexibuprofen) is available in some countries, offering the potential for a more favorable therapeutic profile with a lower dose and potentially fewer side effects compared to the racemic mixture.[1][8] Tracer studies with this compound are essential for:
-
Evaluating New Formulations: Assessing how different drug delivery systems impact the rate and extent of chiral inversion.[23]
-
Investigating Drug-Drug Interactions: Determining if co-administered drugs affect the enzymes responsible for chiral inversion or oxidative metabolism.
-
Studying Disease State Effects: Examining how conditions like liver or kidney impairment alter the pharmacokinetic profile of the enantiomers.[7]
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. The relationship between the pharmacokinetics of ibuprofen enantiomers and the dose of racemic ibuprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 10. immunomart.com [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselectivity of ibuprofen metabolism and pharmacokinetics following the administration of the racemate to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ibuprofen enantiomers and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies on the metabolism of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of S(+)- and R(-)-ibuprofen in volunteers and first clinical experience of S(+)-ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 21. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Use of stable isotopes for evaluation of drug delivery systems: comparison of ibuprofen release in vivo and in vitro from two biphasic release formulations utilizing different rate-controlling polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibuprofen Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of ibuprofen from biological matrices, primarily human plasma, for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ibuprofen-d3, is central to these methods for ensuring accuracy and precision. Three common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). Accurate and reliable quantification of ibuprofen in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a deuterated internal standard (IS), such as Ibuprofen-d3, is the gold standard in LC-MS/MS analysis. It effectively compensates for variations in sample preparation and matrix effects, leading to more robust and reliable results.[1] This document outlines detailed protocols for three prevalent sample preparation techniques.
A general workflow for the analysis of ibuprofen in biological samples is depicted below.
Caption: General workflow for ibuprofen analysis.
Materials and Reagents
-
Ibuprofen and Ibuprofen-d3 reference standards
-
HPLC or LC-MS grade solvents (Methanol, Acetonitrile, Ethyl Acetate, Methyl Tertiary-Butyl Ether)
-
Reagent grade acids and bases (e.g., Phosphoric Acid, Formic Acid)
-
High-purity water
-
Biological matrix (e.g., human plasma)
-
Appropriate SPE cartridges (e.g., C18)
-
Vortex mixer, centrifuge, evaporator
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.
Caption: Protein Precipitation workflow for ibuprofen.
Protocol:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add the appropriate amount of Ibuprofen-d3 internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Caption: Liquid-Liquid Extraction workflow.
Protocol:
-
To 100 µL of plasma, add the Ibuprofen-d3 internal standard.[3]
-
Add 100 µL of 0.1 M phosphoric acid to acidify the sample.[3]
-
Add 1 mL of extraction solvent, such as a mixture of ethyl acetate and methyl tertiary-butyl ether (7:3, v/v).[4][5]
-
Vortex the mixture for 10 minutes.[3]
-
Centrifuge at 1,864 x g for 20 minutes to separate the layers.[3]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.[3]
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more thorough clean-up than PPT or LLE by utilizing a solid sorbent to retain the analyte of interest while interfering substances are washed away.
Caption: Solid-Phase Extraction workflow.
Protocol:
-
Pre-treat the plasma sample by adding the Ibuprofen-d3 internal standard and acidifying with a buffer (e.g., pH 3.0 phosphate buffer).[6]
-
Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent or acidic water to remove polar interferences.
-
Elute the ibuprofen and Ibuprofen-d3 from the cartridge with an appropriate organic solvent, such as methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation techniques.
Table 1: Recovery and Matrix Effect
| Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Ibuprofen | 78.4 - 80.9 | Negligible | [1][7] |
| Liquid-Liquid Extraction | Ibuprofen | > 95 | Not Specified | [3] |
| Solid-Phase Extraction | Ibuprofen | ~70 | Not Specified | [8] |
Table 2: Linearity and Limits of Quantification
| Preparation Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| Protein Precipitation | 0.05 - 36 | 0.05 | [1][7] |
| Liquid-Liquid Extraction | Not Specified | 0.05 | [3] |
| Solid-Phase Extraction | 0.5 - 100 | 0.5 | [8] |
LC-MS/MS Parameters
A typical LC-MS/MS system is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.
Table 3: MRM Transitions for Ibuprofen and Ibuprofen-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ibuprofen | 205.0 | 161.1 | [1][7] |
| Ibuprofen-d3 | 208.0 | 164.0 | [1][7] |
Conclusion
The choice of sample preparation technique for ibuprofen analysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available resources. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, potentially leading to lower matrix effects and improved sensitivity. The use of a deuterated internal standard like Ibuprofen-d3 is highly recommended for all methods to ensure the highest quality of quantitative data.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nyc.gov [nyc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape in chiral separation of ibuprofen
Technical Support Center: Chiral Separation of Ibuprofen
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the chiral separation of ibuprofen.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Peak Tailing
Q1: Why are my ibuprofen enantiomer peaks tailing?
A1: Peak tailing is a common issue in chromatography and can be caused by several factors in the chiral separation of ibuprofen.
-
Secondary Interactions: Residual silanol groups on the silica support of the chiral stationary phase (CSP) can interact with the acidic ibuprofen molecule, causing tailing. Adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress this interaction.[1][2]
-
Mobile Phase pH (Reversed-Phase): The pH of the mobile phase is critical. Ibuprofen has a pKa of approximately 4.4.[2] If the mobile phase pH is too close to the pKa, the molecule can exist in both ionized and non-ionized forms, leading to poor peak shape. It is recommended to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. For ibuprofen, an acidic pH (e.g., pH 3.0) often provides better peak shape and resolution.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks that often have a "right-triangle" appearance.[5] To check for this, reduce the sample concentration or injection volume and observe if the peak shape improves.[5]
-
Column Contamination/Degradation: Strong adsorption of contaminants from the sample onto the column inlet can cause peak tailing.[6] If all peaks in the chromatogram are tailing, this is a likely cause. Using a guard column and ensuring proper sample cleanup can prevent this.
Q2: Only the second peak (S-ibuprofen) is tailing. What could be the cause?
A2: If only the more retained enantiomer is tailing, the issue is likely related to the specific interaction with the chiral stationary phase. This can sometimes be addressed by fine-tuning the mobile phase composition. A slight adjustment in the modifier percentage or the buffer concentration might improve the peak shape for the more strongly bound enantiomer.[5]
Peak Fronting
Q3: My ibuprofen peaks are fronting. What does this indicate?
A3: Peak fronting is less common than tailing but typically points to two main issues:
-
High Sample Concentration/Overload: Similar to tailing, overloading the column can also manifest as fronting, especially at very high concentrations. Try diluting your sample.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can spread unevenly as it enters the column, causing a fronting peak. Whenever possible, dissolve your ibuprofen standard in the initial mobile phase.[7]
Broad Peaks
Q4: Both of my ibuprofen enantiomer peaks are broad, and the efficiency is low. What should I check?
A4: Broad peaks indicate a loss of column efficiency, which can stem from issues within the HPLC system or the column itself.
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening. Ensure that all connections are made with minimal tubing length and appropriate ID.
-
Column Void: A void or channel at the head of the column can cause the sample to travel through different paths, resulting in broad peaks.[6] This can be caused by pressure shocks or dissolution of the silica bed at high pH. A void is a form of irreversible column damage, and the column will likely need to be replaced.[6]
-
Contamination: A partially blocked inlet frit can distort the sample flow path, leading to broad and often misshapen peaks.[5] Try back-flushing the column (disconnect it from the detector first) to dislodge particulates. If this fails, the frit or the column may need replacement.[5][6]
-
Temperature Mismatch: If the column temperature is not stable or if there are significant temperature fluctuations, peak broadening can occur. Using a column thermostat is essential for reproducible results.[4]
Split Peaks
Q5: Why are my ibuprofen peaks splitting?
A5: Split peaks can be frustrating and often point to a disruption in the sample path or a chemical mismatch.
-
Partially Blocked Frit: As with broad peaks, a partially clogged inlet frit is a primary suspect. The sample stream is split around the blockage, causing a distorted or split peak.[5]
-
Sample Solvent Effect: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the sample to precipitate at the head of the column, leading to split peaks.[7] Always ensure sample solvent compatibility.
-
Column Bed Disruption: A void or channel in the column packing can cause peak splitting for reasons similar to those that cause peak broadening.
Data Presentation: Example Chiral Separation Methods for Ibuprofen
The following table summarizes various successful HPLC and SFC methods for the chiral separation of ibuprofen, providing a starting point for method development and troubleshooting.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Reversed-Phase) | Method 3 (Normal-Phase) | Method 4 (SFC) |
| Column | DAICEL CHIRALCEL® OJ–3R (150 x 4.6 mm, 3 µm)[8] | Ultron ES OVM (150 x 4.6 mm, 5 µm)[3] | Chiralcel OJ-H (150 mm × 4.6 mm, 5 µm)[1] | Chiralcel OX-H® |
| Mobile Phase | 15:85 (v/v) Water:Methanol with 0.008% Formic Acid[8] | 90% Potassium Dihydrogen Phosphate (20 mM, pH 3.0) and 10% Ethanol[3] | 98:2:0.1 (v/v/v) n-Hexane:2-Propanol:TFA[1] | CO2 with Methanol (containing 0.2% MIPA - 2.0 M Ammonia in Methanol) modifier[9] |
| Flow Rate | 0.4 mL/min[8] | 1.0 mL/min[3] | 1.0 mL/min[1] | Not Specified |
| Temperature | 40 °C[8] | 25 °C[3] | Not Specified | Not Specified |
| Detection (UV) | Not Specified | 220 nm[3] | 254 nm[1] | Not Specified |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Reversed-Phase)
This protocol is based on a method using a phosphate buffer and an organic modifier.[3][4]
-
Prepare Aqueous Buffer:
-
To prepare a 20 mM Potassium Dihydrogen Phosphate buffer, dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid. Monitor the pH carefully with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.
-
-
Prepare Final Mobile Phase:
-
Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., Ethanol or Methanol) in a clean glass reservoir. For example, for a 90:10 aqueous:organic phase, mix 900 mL of buffer with 100 mL of ethanol.
-
Sonicate or degas the final mobile phase for 15-20 minutes to remove dissolved gases, which can cause bubbles in the pump and detector.
-
Protocol 2: Standard Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic ibuprofen (e.g., 1 mg/mL) in a suitable solvent like methanol.[8]
-
Working Solution: Dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) using the mobile phase as the diluent.[3][4] This minimizes solvent mismatch effects.
-
Filtration: Filter the final working solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the injector or column.
Protocol 3: Column Conditioning and Equilibration
-
Initial Flush: Before initial use, or when changing mobile phase systems, flush the column with a compatible intermediate solvent (e.g., 2-propanol) at a low flow rate.[6]
-
Equilibration:
-
Install the chiral column in the correct flow direction.
-
Begin pumping the prepared mobile phase at a low flow rate (e.g., 0.2 mL/min).
-
Gradually increase the flow rate to the desired setpoint (e.g., 1.0 mL/min).
-
Equilibrate the column for at least 30-60 minutes, or until a stable baseline is achieved. A stable baseline indicates that the stationary phase is fully equilibrated with the mobile phase.
-
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape in the chiral separation of ibuprofen.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. academic.oup.com [academic.oup.com]
- 2. agilent.com [agilent.com]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. HPLC 疑難排解指南 [sigmaaldrich.com]
- 8. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
Optimizing mass spectrometry parameters for (R)-(-)-Ibuprofen-d3 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the detection of (R)-(-)-Ibuprofen-d3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for analyzing this compound?
A1: For the analysis of ibuprofen and its deuterated analogs, Electrospray Ionization (ESI) in negative ion mode is consistently reported to provide the best sensitivity and is the recommended ionization technique.[1][2][3] While Atmospheric Pressure Chemical Ionization (APCI) in negative mode can also ionize ibuprofen, ESI negative typically yields a stronger signal.
Q2: What are the primary MRM transitions for this compound and its non-deuterated form?
A2: The most commonly used Multiple Reaction Monitoring (MRM) transitions are:
-
This compound (Internal Standard): The precursor ion is m/z 208, which fragments to a product ion of m/z 164.[3][4] Some methods may use the transition m/z 208.1 > 163.9.[1]
-
Ibuprofen (Analyte): The precursor ion is m/z 205, fragmenting to a product ion of m/z 161.[2][3][4] Slightly different transitions such as m/z 205.1 > 160.9 may also be utilized.[1]
Q3: How should I optimize the collision energy (CE) for this compound?
A3: Collision energy should be optimized to achieve the highest abundance of the product ion, which maximizes sensitivity.[5] This is typically done by performing a collision energy ramp experiment where the compound is infused into the mass spectrometer, and the intensity of the product ion is monitored as the collision energy is varied. While a specific value of 10 eV has been reported for the ibuprofen transition of m/z 205 > 161, the optimal CE can vary between different mass spectrometer models and should be determined empirically on your instrument.
Q4: What are common sample preparation techniques for analyzing ibuprofen from biological matrices?
A4: Common sample preparation techniques for ibuprofen analysis from matrices like plasma include:
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[3]
-
Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids.[2][6]
-
Supported Liquid Extraction (SLE): A variation of LLE where the aqueous sample is absorbed onto a solid support, and the analyte is eluted with an organic solvent.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization mode. | Confirm that you are using ESI in negative ion mode, as this generally provides the best sensitivity for ibuprofen.[1] |
| Inefficient fragmentation. | Optimize the collision energy for the m/z 208 -> 164 transition. The goal is to find the CE that produces the most intense product ion signal.[5] | |
| Matrix effects from the biological sample. | Utilize a stable isotope-labeled internal standard like this compound to compensate for matrix-induced ion suppression or enhancement.[4][8] Also, consider more rigorous sample cleanup methods like SPE or LLE. | |
| High Background Noise | Contamination from the sample matrix or LC system. | Ensure proper sample cleanup. Use high-purity solvents and flush the LC system. A divert valve can also be used to direct the early and late eluting parts of the chromatogram to waste, away from the mass spectrometer. |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Automate the sample preparation process if possible. Ensure consistent vortexing times and solvent volumes. The use of a deuterated internal standard is crucial for improving reproducibility.[8] |
| Fluctuations in source conditions. | Allow the mass spectrometer to stabilize before starting the analysis. Monitor source parameters like spray voltage and gas flows to ensure they are stable throughout the run. | |
| Peak Tailing or Broadening | Poor chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the acidic nature of ibuprofen. A C18 column is commonly used and generally provides good peak shape.[3][7] |
| Secondary interactions on the column. | Consider adding a small amount of an acidic modifier like formic acid to the mobile phase to improve peak shape. |
Experimental Protocols & Data
Optimized Mass Spectrometry Parameters
The following table summarizes typical starting parameters for the analysis of this compound and Ibuprofen. These should be further optimized on your specific instrument.
| Parameter | This compound | Ibuprofen | Reference |
| Ionization Mode | ESI Negative | ESI Negative | [1][3] |
| Precursor Ion (m/z) | 208.0 | 205.0 | [3][4] |
| Product Ion (m/z) | 164.0 | 161.0 | [3][4] |
| Collision Energy (eV) | ~10 (Optimize) | ~10 (Optimize) | |
| Cone Voltage (V) | ~15 (Optimize) | ~15 (Optimize) |
General LC-MS/MS Method Development Workflow
This protocol outlines the key steps for developing a robust LC-MS/MS method for this compound.
-
Compound Optimization (Tune Method):
-
Prepare a standard solution of this compound and ibuprofen.
-
Infuse the solution directly into the mass spectrometer.
-
Optimize source parameters (e.g., capillary voltage, gas flows, source temperature) to maximize the signal of the precursor ions (m/z 208 and 205).
-
Perform a product ion scan to identify the major fragment ions.
-
Conduct a collision energy ramp for the selected precursor > product ion transitions to determine the optimal CE for maximum product ion intensity.
-
-
Chromatographic Method Development:
-
Select a suitable column, typically a C18 reversed-phase column.
-
Develop a mobile phase gradient using solvents like acetonitrile or methanol and water with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape.
-
Optimize the gradient to achieve sufficient separation of the analyte from matrix interferences and a reasonable run time.
-
-
Sample Preparation:
-
Choose a sample preparation method based on the matrix and required sensitivity (e.g., protein precipitation for simplicity, LLE or SPE for cleaner extracts).
-
Spike the internal standard, this compound, into all samples and standards before extraction to correct for matrix effects and extraction variability.
-
-
Method Validation:
-
Assess method performance by evaluating parameters such as linearity, accuracy, precision, selectivity, and matrix effects according to relevant regulatory guidelines.
-
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of ibuprofen using this compound as an internal standard by LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing low signal intensity in the MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. e-b-f.eu [e-b-f.eu]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
Addressing matrix effects in the bioanalysis of ibuprofen with a d3-standard
Welcome to the technical support center for the bioanalysis of ibuprofen. This resource provides troubleshooting guidance and answers to frequently asked questions related to addressing matrix effects using a deuterated internal standard (d3-ibuprofen) in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my ibuprofen bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as ibuprofen, due to the presence of co-eluting, undetected compounds from the biological sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of the analyte. In the bioanalysis of ibuprofen, endogenous components like phospholipids, salts, and proteins can cause these interferences.[1][2][3][4]
Q2: How does using d3-ibuprofen as an internal standard help in addressing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like d3-ibuprofen is the gold standard for mitigating matrix effects.[1][5] Since d3-ibuprofen is structurally and chemically almost identical to ibuprofen, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.[6]
Q3: What are the key experiments to assess matrix effects in my ibuprofen assay?
A3: There are two primary experiments to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps to identify at what retention times matrix components cause ion suppression or enhancement.[2][7][8][9]
-
Quantitative Assessment (Post-Extraction Spiking): This experiment quantifies the extent of the matrix effect by comparing the analyte's response in a neat solution to its response in a blank matrix extract.[2][7][10]
Q4: What is the "matrix factor" and how is it calculated?
A4: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the same analyte in a neat solution (no matrix).[2][11]
The formula is: Matrix Factor (MF) = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Mean Peak Area of Analyte in Neat Solution)
An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF ≈ 1 suggests a negligible matrix effect.[2]
Q5: How do I calculate the Internal Standard (IS) Normalized Matrix Factor?
A5: The IS-normalized matrix factor assesses how well the internal standard compensates for the matrix effect on the analyte. It is calculated as the ratio of the matrix factor of the analyte to the matrix factor of the internal standard.
The formula is: IS Normalized Matrix Factor = (Matrix Factor of Ibuprofen) / (Matrix Factor of d3-Ibuprofen)
An IS-normalized matrix factor close to 1.0 indicates effective compensation for the matrix effect by the internal standard.[6][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in quality control (QC) samples. | Inconsistent matrix effects between different lots of biological matrix. | Evaluate matrix effects using at least six different lots of the blank matrix to ensure the method is robust.[2][11] |
| Significant ion suppression observed in the post-column infusion experiment. | Co-elution of ibuprofen with highly suppressing matrix components (e.g., phospholipids). | 1. Optimize Chromatography: Adjust the mobile phase gradient or use a different stationary phase to separate ibuprofen from the suppression zone. 2. Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6][9] |
| Matrix factor is consistently low (<0.75) or high (>1.25). | The chosen sample preparation method is not sufficiently cleaning up the sample. | Re-evaluate the sample preparation protocol. Consider different SPE sorbents or LLE solvents to better remove matrix interferences. |
| IS-normalized matrix factor is not close to 1.0. | The internal standard is not co-eluting perfectly with the analyte, or they are being affected differently by the matrix. | Ensure the retention times of ibuprofen and d3-ibuprofen are as close as possible. Investigate if there are any specific interferences affecting one more than the other. |
| Poor recovery of ibuprofen. | Suboptimal extraction conditions. | Optimize the pH of the extraction solvent and the type of solvent used to ensure efficient recovery of ibuprofen from the biological matrix. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
System Setup:
-
Prepare a standard solution of ibuprofen at a concentration that gives a stable and mid-range signal.
-
Infuse this solution continuously into the LC flow path after the analytical column and before the mass spectrometer inlet using a T-fitting and a syringe pump.
-
-
Blank Injection:
-
Inject a blank solvent sample (e.g., mobile phase) to establish a stable baseline signal for the infused ibuprofen.
-
-
Matrix Injection:
-
Extract a blank biological matrix sample using your established sample preparation protocol.
-
Inject the extracted blank matrix sample into the LC-MS/MS system.
-
-
Data Analysis:
-
Monitor the signal of the infused ibuprofen. Any deviation (dip or rise) from the stable baseline during the chromatographic run indicates the presence of matrix effects at that retention time.
-
Diagram of Post-Column Infusion Workflow
Caption: Workflow for Post-Column Infusion Experiment.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
Objective: To quantify the matrix effect and assess the effectiveness of the d3-ibuprofen internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike ibuprofen and d3-ibuprofen into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spiked): Extract at least six different lots of blank biological matrix. Spike ibuprofen and d3-ibuprofen into the extracted matrix at the same low, medium, and high concentrations as Set A.
-
Set C (Pre-Extraction Spiked): Spike ibuprofen and d3-ibuprofen into the blank biological matrix before extraction at the same concentrations. This set is used to determine recovery.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
-
MF_Ibuprofen = (Mean Peak Area of Ibuprofen in Set B) / (Mean Peak Area of Ibuprofen in Set A)
-
MF_d3-Ibuprofen = (Mean Peak Area of d3-Ibuprofen in Set B) / (Mean Peak Area of d3-Ibuprofen in Set A)
-
-
IS Normalized Matrix Factor:
-
IS Normalized MF = MF_Ibuprofen / MF_d3-Ibuprofen
-
-
Recovery (%):
-
Recovery = (Mean Peak Area of Ibuprofen in Set C) / (Mean Peak Area of Ibuprofen in Set B) * 100
-
-
Diagram of Post-Extraction Spiking Workflow
Caption: Experimental design for quantitative matrix effect assessment.
Quantitative Data Summary
The following tables represent typical data from a matrix effect validation experiment for ibuprofen using d3-ibuprofen as an internal standard.
Table 1: Matrix Factor (MF) and IS Normalized Matrix Factor
| Analyte | Concentration (ng/mL) | Mean Peak Area in Neat Solution (Set A) | Mean Peak Area in Post-Extraction Spike (Set B) | Matrix Factor (MF) | IS Normalized MF |
| Ibuprofen | 50 | 150,234 | 123,192 | 0.82 | 1.01 |
| d3-Ibuprofen | 100 | 305,678 | 247,599 | 0.81 | |
| Ibuprofen | 500 | 1,498,765 | 1,243,975 | 0.83 | 1.00 |
| d3-Ibuprofen | 100 | 301,234 | 249,998 | 0.83 | |
| Ibuprofen | 1500 | 4,512,345 | 3,745,246 | 0.83 | 1.02 |
| d3-Ibuprofen | 100 | 303,456 | 245,799 | 0.81 |
As shown in the table, while there is evidence of ion suppression (MF ≈ 0.82), the IS Normalized Matrix Factor is consistently close to 1.0, indicating that the d3-ibuprofen internal standard effectively compensates for this effect.
Table 2: Recovery and Process Efficiency
| Analyte | Concentration (ng/mL) | Mean Peak Area in Pre-Extraction Spike (Set C) | Mean Peak Area in Post-Extraction Spike (Set B) | Recovery (%) |
| Ibuprofen | 50 | 109,541 | 123,192 | 89 |
| d3-Ibuprofen | 100 | 220,363 | 247,599 | 89 |
| Ibuprofen | 500 | 1,107,098 | 1,243,975 | 89 |
| d3-Ibuprofen | 100 | 222,498 | 249,998 | 89 |
| Ibuprofen | 1500 | 3,333,270 | 3,745,246 | 89 |
| d3-Ibuprofen | 100 | 218,761 | 245,799 | 89 |
The data indicates that the extraction recovery for both ibuprofen and d3-ibuprofen is consistent across the tested concentration range.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with (R)-(-)-Ibuprofen-d3 in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of (R)-(-)-Ibuprofen-d3. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. Based on information from various suppliers, the following conditions are recommended:
-
Solid Form: Store at -20°C for long-term stability, where it can be stable for several years.[1][2]
-
In Solution: If dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to six months, or at -20°C for up to one month.[2] The choice of solvent can also impact stability. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used solvents.[2]
Q2: What are the potential degradation pathways for ibuprofen and its deuterated analogs?
Ibuprofen can degrade through oxidation and photodegradation.[3] The primary degradation mechanisms often involve hydroxylation of the aromatic ring or the aliphatic side chain.[4][5] While specific degradation pathways for this compound are not extensively documented, they are expected to be similar to those of non-deuterated ibuprofen. Known degradation products of ibuprofen include hydratropic acid, 4-ethylbenzaldehyde, and various hydroxylated derivatives.[3]
Q3: How does deuteration affect the stability of this compound?
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can sometimes influence the metabolic and pharmacokinetic profiles of a drug.[6] This is due to the kinetic isotope effect, where the heavier deuterium atom can lead to slower rates of chemical reactions, including some degradation processes. However, for long-term chemical stability in storage, the effects are generally considered minimal if the compound is stored properly.
Q4: Can this compound be used as an internal standard in analytical methods?
Yes, a primary application of this compound is as an internal standard for the quantification of ibuprofen in biological and environmental samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound, potentially indicating stability problems.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in LC-MS or GC-MS analysis. | This could indicate the presence of degradation products. | 1. Confirm the identity of the unexpected peaks using mass spectrometry fragmentation analysis.2. Review the storage conditions and handling procedures of your this compound stock.3. Perform a forced degradation study (e.g., exposure to heat, acid, or base) to intentionally generate degradation products and compare their chromatographic retention times and mass spectra to the unknown peaks.[7][8] |
| Decreased peak area or response over time for the same concentration. | This suggests a loss of the parent compound, possibly due to degradation or adsorption to container surfaces. | 1. Prepare a fresh stock solution from solid material and compare its response to the older solution.2. Verify the calibration of your analytical instrument.3. Consider using silanized glassware or polypropylene containers to minimize adsorption. |
| Changes in physical appearance (e.g., discoloration, clumping). | This may be a sign of chemical degradation or moisture absorption. | 1. Do not use the material if its physical appearance has changed.2. Ensure the container is sealed tightly and stored in a desiccated environment if necessary.3. Re-evaluate your storage conditions, particularly humidity control. |
| Inconsistent results in bioanalytical assays. | If used as an internal standard, its degradation can lead to inaccurate quantification of the target analyte. | 1. Assess the purity of the this compound stock solution using a high-resolution analytical technique.2. Prepare fresh calibration standards and quality control samples.3. Ensure that the internal standard is added at a consistent concentration across all samples. |
Data Summary
Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution (in appropriate solvent) | -80°C | Up to 6 months | [2] |
| Stock Solution (in appropriate solvent) | -20°C | Up to 1 month | [2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC-UV
This protocol outlines a general method for monitoring the stability of this compound over time.
1. Objective: To determine the concentration of this compound in a solution after storage under specific conditions and to detect the formation of potential degradation products.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or a suitable buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and vials
3. Method:
-
Preparation of Mobile Phase: Prepare a mobile phase suitable for ibuprofen analysis. A common mobile phase consists of a mixture of acetonitrile and water (e.g., 60:40 v/v), with the aqueous phase acidified to a pH of approximately 2.5-3.0 with phosphoric acid.
-
Preparation of Standard Solution (Time 0): Accurately weigh a known amount of this compound and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Further dilute this stock solution to a working concentration (e.g., 100 µg/mL).
-
Storage Conditions: Aliquot the working solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, elevated temperature). Protect from light if assessing photodegradation.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to approximately 214 nm or 263 nm.[1][9]
-
Inject a known volume of the freshly prepared standard solution (Time 0) to obtain the initial chromatogram and peak area.
-
At specified time intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature and inject it into the HPLC system.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage remaining.
-
Examine the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: A simplified potential oxidative degradation pathway for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Degradation of Ibuprofen by Bacillus thuringiensis B1(2015b): The New Pathway and Factors Affecting Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. jetir.org [jetir.org]
How to correct for isotopic interference in ibuprofen quantitation
Technical Support Center: Ibuprofen Quantitation
This guide provides troubleshooting and answers to frequently asked questions regarding isotopic interference in the quantitation of ibuprofen using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in ibuprofen quantitation and why does it occur?
A: Isotopic interference occurs when the signal from the naturally occurring heavy isotopes of the ibuprofen molecule (the analyte) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS). This "crosstalk" can lead to inaccurate quantification.[1]
Ibuprofen's chemical formula is C₁₃H₁₈O₂. Carbon exists naturally as a mixture of isotopes, primarily ¹²C (≈98.9%) and ¹³C (≈1.1%). Due to this natural abundance, a small percentage of ibuprofen molecules will contain one or more ¹³C atoms, making them heavier.
When using a common internal standard like ibuprofen-d3 (where three hydrogen atoms are replaced by deuterium), the mass difference is only 3 Daltons. The ibuprofen molecule containing three ¹³C atoms (M+3) will have a mass very close to that of the ibuprofen-d3 internal standard (IS), causing their signals to overlap in the mass spectrometer. This can artificially inflate the measured response of the internal standard, leading to calculation errors.
Q2: What are the signs of isotopic interference in my experimental data?
A: Isotopic interference can manifest in several ways, particularly impacting the accuracy and precision of your results. Key indicators include:
-
Non-linear calibration curves: The interference is concentration-dependent, often causing the calibration curve to become non-linear, especially at higher analyte concentrations.[1]
-
Poor accuracy and precision: Results, particularly for quality control (QC) samples at low concentrations, may show significant bias or high variability.
-
Inaccurate concentration measurements: Overestimation of the internal standard's response will lead to an underestimation of the analyte's true concentration.
Q3: How can I correct for isotopic interference?
A: The most common method is to determine the degree of interference and apply a mathematical correction to the raw data. This involves calculating a correction factor by analyzing a high-concentration sample of unlabeled ibuprofen (analyte) without the internal standard.
Alternatively, you can sometimes avoid the interference by:
-
Using a higher-mass SIL-IS: Employing an internal standard with a larger mass difference (e.g., ¹³C₆-ibuprofen) can shift its signal sufficiently far from the analyte's isotopic peaks.
-
High-Resolution Mass Spectrometry (HRMS): In some cases, HRMS can resolve the small mass difference between the analyte's isotopes and the SIL-IS.
A detailed protocol for the mathematical correction is provided below.
Troubleshooting Guides & Protocols
Protocol: Mathematical Correction for Isotopic Interference
This protocol describes the steps to calculate and apply a correction factor to account for the contribution of the analyte's isotopic signal to the internal standard's signal.
Objective: To determine the percentage of interference from the unlabeled analyte on the SIL-IS signal and correct for it in subsequent sample analyses.
Typical Mass Transitions: For this protocol, we will use common Selected Reaction Monitoring (SRM) transitions for ibuprofen and its deuterated internal standard, ibuprofen-d3, in negative ionization mode.[2][3][4][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibuprofen (Analyte) | 205.1 | 161.1 |
| Ibuprofen-d3 (IS) | 208.1 | 164.0 |
Experimental Steps:
Step 1: Determine the Interference Factor
-
Prepare a High-Concentration Analyte Standard: Prepare a solution containing only unlabeled ibuprofen at a concentration equivalent to the highest point of your calibration curve (e.g., the Upper Limit of Quantitation, ULOQ). Do not add any internal standard to this solution.
-
Analyze the Standard: Inject this solution into the LC-MS/MS system.
-
Measure Peak Areas:
-
Measure the peak area for the ibuprofen analyte transition (m/z 205.1 → 161.1). Let's call this Area_Analyte_High.
-
Measure the peak area at the transition for the ibuprofen-d3 internal standard (m/z 208.1 → 164.0). Since no IS was added, any signal here is due to interference from the analyte's M+3 isotope. Let's call this Area_Interference_High.
-
-
Calculate the Correction Factor (CF):
-
CF = Area_Interference_High / Area_Analyte_High
-
This factor represents the fraction of the analyte signal that "bleeds" into the internal standard channel.
-
Step 2: Apply the Correction to Experimental Samples
-
Analyze Your Samples: Process and analyze your unknown samples, standards, and QCs, which contain both the analyte and the internal standard.
-
Measure Peak Areas: For each sample, record:
-
The peak area of the analyte: Area_Analyte_Sample
-
The peak area of the internal standard: Area_IS_Measured
-
-
Calculate the Corrected Internal Standard Area:
-
Area_IS_Corrected = Area_IS_Measured - (Area_Analyte_Sample * CF)
-
-
Calculate the Final Concentration: Use the Area_IS_Corrected value for all subsequent calculations of concentration. The response ratio should be calculated as (Area_Analyte_Sample / Area_IS_Corrected).
Example Calculation:
Let's assume the following data was collected:
| Sample | Analyte Area (m/z 205.1 → 161.1) | Measured IS Area (m/z 208.1 → 164.0) |
| ULOQ (Analyte Only) | 5,000,000 | 75,000 |
| Unknown Sample | 1,200,000 | 950,000 |
-
Calculate CF: CF = 75,000 / 5,000,000 = 0.015 This means 1.5% of the analyte's signal interferes with the IS channel.
-
Calculate Corrected IS Area for the Unknown Sample: Area_IS_Corrected = 950,000 - (1,200,000 * 0.015) Area_IS_Corrected = 950,000 - 18,000 = 932,000
-
Use the Corrected Area: The response ratio for the unknown sample should be calculated using the corrected IS area of 932,000 instead of the measured 950,000.
Visualizations
Caption: Workflow for calculating and applying the isotopic interference correction factor.
Caption: Diagram showing isotopic overlap between Ibuprofen M+3 and Ibuprofen-d3.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-(-)-Ibuprofen-d3 Recovery from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of (R)-(-)-Ibuprofen-d3 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The most prevalent methods for extracting this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the desired level of sample cleanliness, throughput, and the specific requirements of the analytical method (e.g., LC-MS/MS).
Q2: Why is the recovery of the deuterated internal standard, this compound, important to monitor?
A2: Monitoring the recovery of this compound is crucial as it is used as an internal standard to correct for the loss of the analyte ((R)-(-)-Ibuprofen) during sample preparation and analysis. Consistent and reproducible recovery of the internal standard ensures the accuracy and reliability of the quantitative results for the target analyte.
Q3: What are typical recovery rates for this compound from plasma?
A3: Recovery rates can vary significantly depending on the extraction method and the protocol used. Generally, mean recoveries for ibuprofen and its deuterated analogs from human plasma range from 78.4% to 80.9% using protein precipitation.[1] Supported Liquid Extraction (SLE) has shown recovery results around 77.3%.[2] Other methods, such as solid-phase extraction, have reported recoveries for ibuprofen around 70% to 94%.[3]
Q4: Can the stability of this compound in the biological matrix affect recovery?
A4: Yes, the stability of this compound can impact recovery. It is important to handle blood samples rapidly and acidify the plasma upon collection, especially before freezing, to prevent degradation.[3] Ibuprofen and its deuterated analogs are generally stable, with a shelf life of at least 4 years when stored correctly.[4]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used. Vortex the mixture thoroughly and centrifuge at a sufficient speed and duration to pellet all proteins. |
| Suboptimal pH for Extraction | For LLE and SPE, the pH of the sample should be adjusted to be acidic (e.g., using phosphoric acid or formic acid) to ensure that ibuprofen, a weak acid, is in its non-ionized form, which is more readily extracted into an organic solvent or retained on a non-polar sorbent.[5] |
| Inefficient Phase Separation in LLE | After vortexing the plasma with the extraction solvent, ensure complete phase separation by adequate centrifugation. The presence of an emulsion can trap the analyte and reduce recovery. |
| Improper SPE Cartridge Conditioning/Elution | Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. Use an appropriate elution solvent in a sufficient volume to ensure complete elution of the analyte from the sorbent. |
Issue 2: High Variability in this compound Recovery
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including thawing, vortexing, and centrifugation times and speeds. |
| Matrix Effects | Biological matrices can contain endogenous substances that interfere with the extraction process. A more rigorous cleanup method, such as SPE, may be necessary to minimize matrix effects.[2] Consider using a different ionization source or modifying chromatographic conditions if matrix effects are suspected during LC-MS/MS analysis. |
| Pipetting Inaccuracies | Calibrate and verify the accuracy of all pipettes used for sample and solvent transfers. Inaccurate pipetting can lead to significant variability. |
Quantitative Data Summary
Table 1: Recovery of Ibuprofen and its Deuterated Analog from Human Plasma using Different Extraction Methods
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Protein Precipitation | Ibuprofen | 78.4 - 80.9 | [1] |
| Supported Liquid Extraction (SLE) | Ibuprofen | 77.3 | [2] |
| Solid-Phase Extraction (SPE) | Ibuprofen | 70 - 94 | [3] |
| Solid-Phase Microextraction (SPME) | (-)-R-Ibuprofen | 19.8 | [6] |
| Chiral Precolumn Derivatization & LLE | (R)-(-)-Ibuprofen | >91 | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
This protocol is based on a method for the determination of ibuprofen in human plasma.[7][1]
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE) for this compound Extraction from Plasma
This protocol is adapted from a fast approach for the determination of ibuprofen in human plasma.[2]
-
Transfer a 50 µL aliquot of human plasma into a glass tube.
-
Add 100 µL of the working internal standard solution (this compound in 0.1% formic acid in water).
-
Vortex the sample for 30 seconds.
-
Load the entire sample into a well of a supported liquid extraction plate.
-
Wait for 5 minutes for the sample to be absorbed by the support material.
-
Elute the analyte by adding 600 µL of 95:5 dichloromethane/isopropanol to the well and collect the eluate. Repeat the elution step.
-
Dry the collected eluate under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 70:30 0.1% formic acid/acetonitrile.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for this compound Extraction from Plasma
This protocol is a general procedure based on methods for ibuprofen extraction.[8][3]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Acidify a 500 µL plasma sample with an appropriate acid (e.g., phosphoric acid). Add the internal standard, this compound.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent/water mixture to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting guide for low recovery of this compound.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. High-pressure liquid chromatographic determination of ibuprofen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (R)-(-)-Ibuprofen-d3 Analysis in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing (R)-(-)-Ibuprofen-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] For quantitative bioanalysis of drugs like ibuprofen, unaddressed ion suppression can lead to erroneous pharmacokinetic data.
Q2: What are the common causes of ion suppression in ESI-MS?
Ion suppression in ESI-MS can arise from several factors:
-
Competition for Charge: In the ESI source, there is a limited amount of charge available on the droplets.[2][4] Co-eluting matrix components can compete with this compound for this charge, leading to a reduction in the formation of analyte ions.[1][5]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets.[4] This hinders solvent evaporation and the release of gas-phase analyte ions.
-
Co-precipitation: The analyte of interest may co-precipitate with non-volatile materials in the ESI droplet, preventing its ionization.[2]
-
Endogenous Matrix Components: In biological samples such as plasma or urine, common sources of ion suppression include phospholipids, salts, proteins, and metabolites.[1][6][7]
Q3: How can I detect ion suppression in my this compound analysis?
A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a standard solution of this compound into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of the analyte indicates the presence of co-eluting, suppressing agents. Another approach is to compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution.[2]
Q4: Why is a deuterated internal standard like this compound used?
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative LC-MS analysis.[8] They have nearly identical physicochemical properties to the analyte and will co-elute, meaning they experience similar degrees of ion suppression.[1][8] By monitoring the ratio of the analyte to the SIL-IS, the variability introduced by ion suppression can be compensated for, leading to more accurate and precise quantification.[8] However, it's important to ensure that the analyte and internal standard peaks completely overlap chromatographically to experience the same matrix effects.[9]
Troubleshooting Guides
Guide 1: Identifying and Mitigating Ion Suppression
This guide provides a step-by-step approach to systematically identify and reduce ion suppression for your this compound analysis.
Step 1: Assess the Presence of Ion Suppression
-
Method: Perform a post-column infusion experiment as described in FAQ 3.
-
Interpretation: A significant drop in the this compound signal upon injection of an extracted blank matrix indicates ion suppression.
Step 2: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][10]
-
Protein Precipitation (PPT): This is a simple and fast method but often results in significant matrix effects as it may not effectively remove phospholipids and other small molecules.[11]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner samples than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[12]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and sample cleanup.[10] By choosing the appropriate sorbent and elution solvents, you can effectively remove a wide range of interfering compounds.[6][11]
Step 3: Refine Chromatographic Conditions
Optimizing the LC separation can help to chromatographically resolve this compound from co-eluting matrix components.[1]
-
Gradient Elution: Employ a gradient elution with a sufficient ramp to separate the analyte from early-eluting polar interferences and late-eluting non-polar interferences like phospholipids.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence ionization efficiency. For ibuprofen, which is an acidic drug, negative ion mode is often preferred.[13] Mobile phases containing additives like ammonium acetate can be beneficial. Avoid additives like formic acid in negative ion mode as they can suppress the signal.[14]
-
Column Chemistry: Consider using a column with a different stationary phase chemistry to alter selectivity and improve separation from interfering peaks.
Step 4: Adjust ESI Source Parameters
Fine-tuning the ESI source parameters can help to maximize the analyte signal and minimize the impact of matrix effects.
-
Capillary Voltage: Optimize for the best signal-to-noise ratio for this compound.
-
Gas Flow and Temperature: Adjust the nebulizing and drying gas flows and temperatures to ensure efficient desolvation of the ESI droplets.[15]
-
Source Positioning: The position of the ESI probe relative to the MS inlet can impact ionization efficiency.
Decision Tree for Troubleshooting Ion Suppression
Caption: A decision tree to guide the troubleshooting of ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
Objective: To extract this compound from human plasma while minimizing matrix components that cause ion suppression.
A. Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard, (S)-(+)-Ibuprofen.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add the internal standard, (S)-(+)-Ibuprofen.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
C. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add the internal standard, (S)-(+)-Ibuprofen, and 200 µL of 2% phosphoric acid. Load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol:water (20:80, v/v).
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Protocol 2: Optimized LC-MS/MS Method
LC Parameters
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-30% B
-
4.0-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Negative Ion Mode)
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: -3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
MRM Transitions:
-
This compound: m/z 208.1 -> 164.1
-
(S)-(+)-Ibuprofen (IS): m/z 205.1 -> 161.1
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Signal-to-Noise (S/N) Ratio (at LLOQ) |
| Protein Precipitation (PPT) | 65 | 95 | 15 |
| Liquid-Liquid Extraction (LLE) | 88 | 85 | 45 |
| Solid-Phase Extraction (SPE) | 97 | 92 | >100 |
Matrix Effect (%) = (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100 Recovery (%) = (Peak area in pre-extraction spiked matrix / Peak area in post-extraction spiked matrix) x 100
Table 2: Effect of Mobile Phase Modifier on Signal Intensity (Negative ESI Mode)
| Mobile Phase Additive | This compound Peak Area (Arbitrary Units) |
| 0.1% Formic Acid | 50,000 |
| 0.1% Acetic Acid | 250,000 |
| 5 mM Ammonium Acetate | 450,000 |
Visualizations
Experimental Workflow for Method Development
Caption: A streamlined workflow for developing a robust LC-MS/MS method.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Overcoming poor resolution in the HPLC separation of ibuprofen enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the HPLC separation of ibuprofen enantiomers.
Troubleshooting Guide
Poor resolution is a common issue in the chiral separation of ibuprofen. This guide provides a systematic approach to identifying and resolving the problem.
Question: My ibuprofen enantiomers are not separating, or the resolution is very poor. What should I do?
Answer:
Poor resolution in the chiral HPLC separation of ibuprofen can be caused by several factors. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor HPLC resolution.
1. Verify Chiral Stationary Phase (CSP):
Ensure you are using a suitable chiral column. Common CSPs for ibuprofen enantiomer separation include:
2. Optimize Mobile Phase Composition:
The composition of the mobile phase is critical for achieving enantioselectivity.
-
Normal-Phase: A common mobile phase is a mixture of n-hexane, an alcohol (like 2-propanol or ethanol), and an acidic modifier (like trifluoroacetic acid - TFA or acetic acid). The ratio of these components significantly impacts resolution.[2][5]
-
Reversed-Phase: Acetonitrile and water or a buffer (e.g., potassium dihydrogen phosphate) are frequently used.[1][3] The organic modifier percentage is a key parameter to adjust.
3. Adjust Mobile Phase pH (for Reversed-Phase):
For separations using aqueous mobile phases, the pH can dramatically affect retention and resolution. For ibuprofen, an acidic pH is often beneficial. For example, on an OVM column, a pH of 3 for the aqueous component of the mobile phase provided good resolution in under 8 minutes.[3] In contrast, a pH of 6.1 resulted in no separation.[3]
4. Evaluate Column Temperature:
Temperature influences the thermodynamics of the chiral recognition process. While room temperature is often a good starting point, adjusting the temperature can improve resolution. However, the effect can be complex. For an OVM column, increasing the temperature from 20°C to 35°C led to a decrease in resolution.[3][6] It is advisable to test a range of temperatures (e.g., 20°C, 25°C, 30°C) to find the optimum for your specific method.[3]
5. Optimize Flow Rate:
Slower flow rates generally lead to better resolution but also longer run times. A typical starting flow rate is 1.0 mL/min.[2][3] If resolution is still poor after optimizing other parameters, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min).
Frequently Asked Questions (FAQs)
Q1: What are typical mobile phase compositions for separating ibuprofen enantiomers?
A1: The choice of mobile phase depends on the chiral stationary phase. Here are some examples:
| Chiral Stationary Phase | Mobile Phase Composition | Reference |
| Chiralcel OJ-H | n-hexane:2-propanol:Trifluoroacetic acid (98:2:0.1, v/v/v) | [2] |
| Chiralcel OJ-R | Acetonitrile:Water (35:65, v/v) | [1] |
| Ultron ES-OVM | 20 mM Potassium dihydrogen phosphate (pH 3):Ethanol | [3] |
| Chiralpak AGP | 100 mM Phosphate buffer (pH 7) | [4] |
Q2: How does pH affect the separation of ibuprofen enantiomers in reversed-phase HPLC?
A2: The pH of the mobile phase has a significant impact on the retention and resolution of ibuprofen enantiomers, particularly on protein-based columns like OVM. Ibuprofen is an acidic compound, and its ionization state is controlled by the mobile phase pH. At a lower pH (e.g., 3.0), ibuprofen is in its neutral form, which can lead to better interaction with the chiral stationary phase and improved separation.[3] As the pH increases, ibuprofen becomes ionized, which can weaken the chiral recognition interactions and lead to co-elution.[3]
Caption: Logical relationship between pH and resolution.
Q3: What is the effect of temperature on the resolution of ibuprofen enantiomers?
A3: Temperature is an important parameter that can influence the enantioseparation. The effect of temperature on resolution (Rs) is dependent on the specific column and mobile phase used. In one study using an OVM column, increasing the temperature resulted in a decrease in resolution, as shown in the table below.[3][6] It is recommended to empirically determine the optimal temperature for your specific method.
| Temperature (°C) | Resolution (Rs) |
| 20 | 2.45 |
| 25 | 2.33 |
| 30 | 2.20 |
| 35 | 1.93 |
Q4: My peaks are broad. What can I do to improve peak shape?
A4: Broad peaks can be caused by several factors unrelated to chiral recognition. Consider the following:
-
Column Overloading: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.[7]
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate diameter tubing.
-
Inappropriate Mobile Phase/Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.
Experimental Protocols
Protocol 1: Separation on a Chiralcel OJ-H Column (Normal-Phase)
This protocol is based on the method described for the quantification of ibuprofen enantiomers.[2]
-
HPLC System: Standard HPLC with UV detector.
-
Column: Chiralcel OJ-H (150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: n-hexane:2-propanol:Trifluoroacetic acid (98:2:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Dissolve the ibuprofen standard or sample in n-hexane.[2]
Protocol 2: Separation on an Ultron ES-OVM Column (Reversed-Phase)
This protocol is adapted from a study investigating the influence of various parameters on the chiral separation of ibuprofen.[3]
-
HPLC System: Standard HPLC with UV detector.
-
Column: Ultron ES-OVM (150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.0) and ethanol. The exact ratio should be optimized, but a high aqueous proportion (e.g., 90%) is a good starting point.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV at 220 nm.[3]
-
Sample Preparation: Dissolve the ibuprofen sample in a mixture of methanol and water (1:1).[3]
References
- 1. asianpubs.org [asianpubs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. researchgate.net [researchgate.net]
- 5. HPLC methodology for determination of ibuprofen enantiomers to be used in pharmacokinetics [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Investigating the In-Source Fragmentation of (R)-(-)-Ibuprofen-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in-source fragmentation of (R)-(-)-Ibuprofen-d3.
Troubleshooting In-Source Fragmentation of this compound
In-source fragmentation is a phenomenon in mass spectrometry where precursor ions fragment in the ion source or the interface region between the atmospheric pressure source and the mass analyzer. This can complicate data interpretation, but can also be utilized for structural elucidation. Below are common issues and solutions when analyzing this compound.
Issue 1: High Degree of Unwanted In-Source Fragmentation
Symptoms:
-
Low abundance or absence of the precursor ion for this compound ([M-H]⁻ at m/z 208).
-
High abundance of fragment ions, such as m/z 164.
Possible Causes:
-
Ion source parameters are too harsh.
-
High cone voltage (also known as orifice voltage or fragmentor voltage).[1][2]
-
Elevated ion source temperature.
Solutions:
-
Reduce the Cone/Orifice Voltage: This is the most critical parameter influencing in-source fragmentation.[2] Systematically lower the voltage to find an optimal balance between ion transmission and fragmentation.
-
Optimize Ion Source Temperature: Lower the source temperature in increments. While it has a lesser effect than cone voltage, it can contribute to fragmentation.[2]
-
Adjust Mobile Phase Composition: A mobile phase with a higher aqueous content may sometimes lead to softer ionization.
Issue 2: Poor Sensitivity and Inconsistent Fragmentation
Symptoms:
-
Low signal intensity for both precursor and fragment ions.
-
Variable fragmentation patterns between injections.
Possible Causes:
-
Dirty ion source.
-
Inappropriate mobile phase additives.
-
Suboptimal nebulizer and drying gas flow rates.
Solutions:
-
Clean the Ion Source: A contaminated ion source can lead to inconsistent ionization and fragmentation. Follow the manufacturer's protocol for cleaning the source components.
-
Evaluate Mobile Phase Additives: While acetic or formic acid are commonly used, they can sometimes influence fragmentation. Consider using a different additive or adjusting the concentration.
-
Optimize Gas Flow Rates: Adjust the nebulizer and drying gas flow rates to ensure efficient desolvation and ion formation.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in negative ion mode ESI-MS?
In negative ion mode electrospray ionization (ESI), this compound will typically deprotonate to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 208.1. The most commonly observed in-source fragment corresponds to the loss of carbon dioxide (CO₂) from the carboxyl group, resulting in a product ion at m/z 163.9 or 164.0.[3][4][5][6]
Q2: How does the fragmentation of this compound compare to its non-deuterated counterpart?
The fragmentation pathway is analogous. Non-deuterated (R)-(-)-Ibuprofen has a precursor ion [M-H]⁻ at m/z 205.1 and a primary fragment from the loss of CO₂ at m/z 160.9 or 161.[3][4][7] The 3 Dalton mass shift in the deuterated standard is retained in the fragment ion.
Q3: Can in-source fragmentation be used for quantification?
While generally not ideal due to potential variability, in-source fragmentation can be used for quantification if the process is demonstrated to be stable and reproducible under the established analytical method. However, traditional MS/MS in the collision cell is the preferred method for quantitative analysis using multiple reaction monitoring (MRM).
Q4: What is the "twin ion" phenomenon observed with ibuprofen?
In some cases, a fragment ion with the same nominal mass can be observed in both positive and negative ion modes. For ibuprofen, a fragment at m/z 161 is seen. In negative mode, this is due to the loss of CO₂ from the deprotonated molecule. In positive mode, it results from the loss of formic acid (HCOOH) from the protonated molecule.[7]
Quantitative Data Summary
The following tables summarize the mass-to-charge ratios for this compound and its non-deuterated form, as well as typical MS/MS parameters that can be adapted for controlling in-source fragmentation.
Table 1: Precursor and Product Ions of Ibuprofen and Ibuprofen-d3 (Negative Ion Mode)
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Neutral Loss |
| (R)-(-)-Ibuprofen | 205.1 | 160.9 / 161.1 | CO₂ |
| This compound | 208.1 | 163.9 / 164.0 | CO₂ |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Example LC-MS/MS Parameters for Ibuprofen-d3 Analysis
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| MRM Transition | m/z 208.1 → 163.9 |
| Cone Voltage | 10-40 V (instrument dependent, requires optimization) |
| Collision Energy | 10-15 eV (for MS/MS, can inform in-source CID) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Desolvation Temperature | 250 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
These are typical starting points and require optimization for your specific instrument and application.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of this compound
This protocol provides a general procedure that can be adapted for specific experimental needs.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in the appropriate matrix (e.g., plasma, water) to create calibration standards and quality control samples.
-
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >3000 x g for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS Conditions:
-
Set the mass spectrometer to ESI negative ion mode.
-
Optimize the cone/orifice voltage. Start at a low value (e.g., 10 V) and incrementally increase it while monitoring the abundance of the precursor ion (m/z 208.1) and the fragment ion (m/z 163.9).
-
Optimize other source parameters such as capillary voltage, desolvation temperature, and gas flows for maximum signal intensity of the desired ion.
-
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: Troubleshooting workflow for excessive fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions" - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for Ibuprofen Enantiomers Using (R)-(-)-Ibuprofen-d3 as an Internal Standard
This guide provides a comparative overview of analytical methods for the stereoselective analysis of ibuprofen enantiomers, with a specific focus on the use of a deuterated internal standard, (R)-(-)-Ibuprofen-d3. The following sections detail the performance of different analytical techniques, provide comprehensive experimental protocols, and visualize the analytical workflow. This information is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of chiral compounds.
The pharmacological and toxicological profiles of ibuprofen enantiomers differ significantly. The S-(+)-enantiomer is primarily responsible for the desired anti-inflammatory effects, while the R-(-)-enantiomer exhibits lower activity and can undergo in vivo chiral inversion to the S-(+)-form.[1] Therefore, the ability to accurately and precisely quantify individual enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3]
Comparative Performance of Analytical Methods
The two most prevalent techniques for the enantioselective analysis of ibuprofen are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the biological matrix being analyzed.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Ibuprofen Enantiomer Analysis
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Instrumentation | HPLC with UV Detector | UPLC or HPLC with Tandem Mass Spectrometer |
| Chiral Stationary Phase | Cellulose tris(4-methylbenzoate) (Chiralcel OJ-H)[4] | Cellulose-based (e.g., CHIRALCEL® OJ-3R, LUX Cellulose-3)[2][3] |
| Internal Standard | p-Isopropylbenzoic acid or other structural analogs[5] | This compound (or other deuterated analogs)[2][3] |
| Linearity Range | 1 - 25 µg/mL[5] | 0.1 - 80 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[5] | 100 ng/mL[3] |
| Precision (RSD%) | Interday: 5.7 - 6.4%[5] | Interday: 1.04 - 6.60%[2] |
| Accuracy (% Relative Error) | -1.4 to +2.8%[5] | -0.93 to +10.90%[2] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[6] | LLE or SPE[2][3] |
| Run Time | ~26 minutes[5] | < 10 minutes[2][3] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds. | Excellent, due to the specificity of MRM transitions.[2] |
| Sensitivity | Moderate.[4] | High.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of an analytical method. Below are representative protocols for both an LC-MS/MS and an HPLC-UV method for the enantioselective analysis of ibuprofen.
Protocol 1: LC-MS/MS Method for Ibuprofen Enantiomers in Plasma
This protocol is a composite based on validated methods for the analysis of ibuprofen enantiomers in biological matrices.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound, 10 µg/mL in methanol).
-
Add 150 µL of 100 mM ammonium formate buffer (pH 3.5).
-
Add 1.0 mL of an extraction solvent mixture of heptane and methyl tertiary-butyl ether (50:50, v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Analytical Column: CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm)[2]
-
Mobile Phase: Isocratic elution with 0.008% formic acid in water and methanol (15:85, v/v)[2]
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 40°C[2]
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
Protocol 2: HPLC-UV Method for Ibuprofen Enantiomers in Plasma
This protocol is based on established HPLC methods for the chiral separation of ibuprofen.[4][5]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an octadecyl (C18) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., p-isopropylbenzoic acid, 50 µg/mL).
-
Acidify the sample with 50 µL of 1M phosphoric acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Analytical Column: Chiralcel OJ-H (150 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: n-hexane, 2-propanol, and trifluoroacetic acid (98:2:0.1, v/v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25°C
-
Injection Volume: 20 µL[4]
-
UV Detection Wavelength: 220 nm[5]
Methodology Visualization
The following diagrams illustrate the general workflow for the validation of an analytical method for ibuprofen enantiomers and the logical relationship between the key validation parameters.
Caption: General workflow for the validation of an analytical method for ibuprofen enantiomers.
Caption: Key parameters evaluated during analytical method validation.
References
- 1. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moca.net.ua [moca.net.ua]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a liquid chromatographic method for the quantitation of ibuprofen enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC methodology for determination of ibuprofen enantiomers to be used in pharmacokinetics [hero.epa.gov]
A Researcher's Guide: Selecting the Optimal Deuterated Internal Standard for Ibuprofen Enantiomer Analysis
A critical comparison of (R)-(-)-Ibuprofen-d3 and (S)-(+)-Ibuprofen-d3 for robust and accurate bioanalytical results.
For researchers engaged in the pharmacokinetic and metabolic studies of ibuprofen, the choice of a suitable internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of this compound and (S)-(+)-Ibuprofen-d3, offering experimental data and logical considerations to inform the selection of the most appropriate internal standard for your specific research needs.
The Critical Role of the Internal Standard in Chiral Analysis
Ibuprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) where the (S)-(+)-enantiomer is responsible for most of the therapeutic activity.[1] The (R)-(-)-enantiomer undergoes unidirectional chiral inversion to the active (S)-form in vivo.[1][2][3] This metabolic phenomenon necessitates the use of enantioselective analytical methods to accurately characterize the pharmacokinetics of each enantiomer. A stable isotope-labeled internal standard that closely mimics the analyte's behavior during sample preparation and analysis is crucial for correcting variability.[4]
Performance Data: A Head-to-Head Look
While no single study directly compares the performance of this compound and (S)-(+)-Ibuprofen-d3, we can draw valuable insights from a validated bioanalytical method that utilized (S)-(+)-Ibuprofen-d3. A recent study by Lee et al. (2023) provides a benchmark for the performance of (S)-(+)-Ibuprofen-d3 in an LC-MS/MS assay for the enantioselective determination of ibuprofen in dog plasma.[5][6]
| Analyte | Concentration (µg/mL) | Average Recovery (%) | Coefficient of Variation (CV, %) of Recovery | Average Matrix Effect (%) | CV (%) of Matrix Effect |
| (S)-(+)-Ibuprofen | 0.3 | 89.27 | 8.78 | 86.74 | 8.84 |
| 30 | 90.11 | 3.79 | 93.79 | 4.36 | |
| 64 | 92.54 | 4.50 | 93.18 | 3.32 | |
| (R)-(-)-Ibuprofen | 0.3 | 91.23 | 6.54 | 94.38 | 6.55 |
| 30 | 91.87 | 3.51 | 100.99 | 1.83 | |
| 64 | 94.65 | 2.58 | 98.67 | 2.76 | |
| (S)-(+)-Ibuprofen-d3 | 10 | 88.93 | 4.75 | 87.48 | 5.28 |
Data extracted from Lee et al., 2023.[5]
The data demonstrates that (S)-(+)-Ibuprofen-d3 exhibits consistent recovery and manageable matrix effects, closely tracking with the (S)-(+)-ibuprofen analyte.
Experimental Protocols
Below is a detailed methodology for a typical enantioselective LC-MS/MS analysis of ibuprofen, based on the work of Lee et al. (2023).[5][6]
Sample Preparation (Liquid-Liquid Extraction)
-
To 10 µL of dog plasma, add 10 µL of the internal standard working solution ((S)-(+)-Ibuprofen-d3 at 10 µg/mL).
-
Add 10 µL of 1 M hydrochloric acid to acidify the sample.
-
Add 200 µL of an extraction solvent mixture (ethyl acetate:methyl tertiary-butyl ether = 7:3, v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity II LC system
-
Chiral Column: Lux 5 µm Cellulose-2 (250 × 4.6 mm)
-
Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile and 0.1% formic acid in water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MRM Transitions:
-
(S)-(+)-Ibuprofen & (R)-(-)-Ibuprofen: m/z 205.1 → 160.9
-
(S)-(+)-Ibuprofen-d3: m/z 208.1 → 163.9
-
-
Ion Spray Voltage: -4500 V
-
Temperature: 450°C
Logical Considerations for Internal Standard Selection
The choice between this compound and (S)-(+)-Ibuprofen-d3 is not merely about their analytical performance but also involves a critical understanding of ibuprofen's metabolic pathway.
Figure 1. Logical relationship of ibuprofen enantiomers and the implications for internal standard selection.
The Case for (S)-(+)-Ibuprofen-d3
-
Direct Tracking of the Active Enantiomer: As the pharmacologically active and more abundant enantiomer in plasma over time, using (S)-(+)-Ibuprofen-d3 allows for the most direct and accurate tracking of the primary analyte of interest.
-
No Metabolic Conversion: (S)-(+)-Ibuprofen does not convert to the (R)-(-)-enantiomer.[3] This metabolic stability simplifies data interpretation as the internal standard does not transform into another isomeric form.
The Case Against (and a consideration for) this compound
-
Potential for In Vivo Inversion: The primary concern with using this compound is its potential to undergo the same unidirectional chiral inversion to (S)-(+)-Ibuprofen-d3 in vivo. While this might seem to track the metabolism of the (R)-enantiomer, it could introduce a confounding variable. If the rate of inversion of the internal standard differs from the analyte, it could lead to inaccuracies in the quantification of both enantiomers.
-
A Tool for Studying Inversion?: In specialized research focused specifically on the mechanism and rate of chiral inversion, the use of this compound could potentially serve as a probe. However, for standard pharmacokinetic studies, it introduces unnecessary complexity.
Experimental Workflow Overview
The following diagram outlines a typical workflow for the enantioselective analysis of ibuprofen in biological samples using a deuterated internal standard.
Figure 2. General experimental workflow for ibuprofen enantiomer analysis.
Conclusion and Recommendation
Based on the available data and the established metabolic pathway of ibuprofen, (S)-(+)-Ibuprofen-d3 is the recommended internal standard for the enantioselective bioanalysis of ibuprofen. Its metabolic stability and direct correspondence to the active enantiomer provide a more robust and less complex analytical approach. The use of (S)-(+)-Ibuprofen-d3, as demonstrated in validated methods, ensures high-quality data for pharmacokinetic and drug development studies. While this compound is available, its potential for in vivo chiral inversion introduces a level of complexity that may compromise data integrity in most standard bioanalytical applications. Researchers should carefully consider the goals of their study when selecting an internal standard, but for routine and accurate quantification of ibuprofen enantiomers, the (S)-form is the superior choice.
References
- 1. ClinPGx [clinpgx.org]
- 2. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of Deuterated vs. Non-Deuterated Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of standard, non-deuterated ibuprofen and a strategically deuterated formulation of ibuprofen. The inclusion of deuterium, a stable, non-radioactive isotope of hydrogen, can significantly alter the metabolic fate of a drug, a concept known as the "kinetic isotope effect." This alteration can lead to an improved pharmacokinetic profile, potentially offering enhanced therapeutic efficacy and a better safety profile.
While direct, head-to-head clinical trial data comparing a specific deuterated ibuprofen to its non-deuterated counterpart is not extensively published, this guide synthesizes known pharmacokinetic data for standard ibuprofen with the well-established principles of deuterium's effect on drug metabolism. The primary mechanism of ibuprofen metabolism involves oxidation by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8.[1][2] Deuteration at or near the sites of metabolic oxidation can slow down this process, leading to a modified pharmacokinetic profile.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for non-deuterated ibuprofen and the anticipated changes for a deuterated version.
Table 1: Pharmacokinetic Parameters of Non-Deuterated Ibuprofen (Oral Administration)
| Parameter | Value | Description |
| Cmax (Maximum Plasma Concentration) | 20 - 30 µg/mL | The highest concentration of the drug in the blood plasma.[3] |
| Tmax (Time to Cmax) | 1.5 - 2.0 hours | The time it takes to reach the maximum plasma concentration.[3] |
| AUC (Area Under the Curve) | 120 - 180 µg·h/mL | Represents the total drug exposure over time.[3] |
| t1/2 (Half-life) | 1.8 - 2.0 hours | The time required for the drug concentration in the body to be reduced by half.[3][4] |
| Bioavailability | 80 - 100% | The fraction of the administered dose that reaches systemic circulation.[5] |
Note: Values can vary depending on the specific formulation (e.g., salt form, immediate vs. extended release) and patient population.[6]
Table 2: Hypothesized Pharmacokinetic Parameters of Deuterated Ibuprofen (Oral Administration)
| Parameter | Hypothesized Change | Rationale |
| Cmax | Potentially higher | A reduced rate of first-pass metabolism can lead to a greater amount of the drug reaching systemic circulation, resulting in a higher peak concentration. |
| Tmax | Potentially delayed | A slower metabolic clearance could lead to a more gradual increase in plasma concentration. |
| AUC | Increased | Slower metabolism reduces the overall clearance of the drug, leading to greater total drug exposure over time. |
| t1/2 | Prolonged | The reduced rate of metabolic elimination will extend the time the drug remains in the body. |
| Bioavailability | Potentially increased | By mitigating first-pass metabolism, a larger fraction of the orally administered dose may become systemically available. |
Experimental Protocols
A typical clinical study to compare the pharmacokinetics of deuterated and non-deuterated ibuprofen would follow a protocol similar to the one outlined below.
Study Design: A randomized, double-blind, two-period crossover study in healthy adult volunteers.[7]
Participants: A cohort of healthy male and female subjects, typically between the ages of 18 and 55.[7]
Dosing:
-
Subjects receive a single oral dose of non-deuterated ibuprofen (e.g., 400 mg).
-
Following a washout period of at least 7 days, the same subjects receive a single oral dose of deuterated ibuprofen.[6]
Blood Sampling:
-
Blood samples are collected at pre-defined time points before and after drug administration.
-
Typical time points include: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[6]
Analytical Method:
-
Plasma concentrations of both ibuprofen and its major metabolites are quantified using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).[8][9][10]
-
The method should be sensitive and specific for both the deuterated and non-deuterated forms of the drug.
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both formulations.[6]
Visualizing the Process and Pathway
Experimental Workflow for a Comparative Pharmacokinetic Study
References
- 1. ClinPGx [clinpgx.org]
- 2. Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Pharmacokinetic Study of Fixed-Dose Combinations of Ibuprofen and Acetaminophen in Healthy Adult and Adolescent Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ibuprofen in erythrocytes and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of plasma ibuprofen by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Linearity, Accuracy, and Precision of an Ibuprofen Assay Utilizing (R)-(-)-Ibuprofen-d3
This guide provides a detailed assessment of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ibuprofen in biological matrices, specifically utilizing (R)-(-)-Ibuprofen-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a benchmark in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample extraction and ionization, thereby correcting for matrix effects and improving method precision and accuracy.
The performance of this assay is compared against established regulatory guidelines and alternative analytical methods, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for pharmacokinetic and bioequivalence studies of ibuprofen.
Performance Comparison: Ibuprofen Assays
The performance of an analytical method is determined by its linearity, accuracy, and precision. The following tables summarize the validation data for LC-MS/MS methods using a deuterated ibuprofen internal standard, demonstrating their suitability for bioanalytical applications according to regulatory standards set by the Food and Drug Administration (FDA).[1][2]
Table 1: Linearity of Ibuprofen Quantification
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.[3] A correlation coefficient (r²) of >0.99 is typically desired.[1]
| Method | Linear Range | Matrix | Correlation Coefficient (r²) | Reference |
| LC-MS/MS with Ibuprofen-d3 | 0.05 - 36 µg/mL | Human Plasma | >0.99 | [4][5] |
| LC-MS/MS with Ibuprofen-d3 | 0.15 - 50 µg/mL | Human Plasma | Not Specified, but stated as linear | [6][7] |
| LC-MS/MS with Ibuprofen-d3 | 10 - 1000 ng/mL | Swine Plasma & Synovial Fluid | Not Specified, but stated as linear | [8] |
| UPLC-MS/MS | 1 - 5000 ng/mL | Pharmaceutical Formulation | 0.9921 | [9] |
Table 2: Accuracy and Precision of Ibuprofen Quantification
Accuracy refers to the closeness of the mean test results to the true concentration, while precision measures the agreement among a series of measurements.[10] Regulatory guidelines generally accept accuracy within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value and precision (%RSD) not exceeding 15% (20% at LLOQ).[1]
| Method | Concentration Levels (QC) | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery / % Bias) | Reference |
| LC-MS/MS with Ibuprofen-d3 | Not Specified | Human Plasma | < 5% | < 5% | 88.2% - 103.67% | [4][5] |
| LC-MS/MS with Ibuprofen-d3 | LLOQ, Low, Mid, High | Human Plasma | 0.78% - 7.21% | 0.78% - 7.21% | 97.52% - 107.21% | [6][7] |
| LC-MS/MS with Ibuprofen-d3 | 30 and 700 ng/mL | Swine Plasma | Not Specified | Not Specified | Not Specified | [8] |
The data consistently demonstrates that LC-MS/MS methods incorporating a deuterated internal standard exhibit excellent linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation. The superiority of this approach over older techniques like UV spectrophotometry or gas chromatography without an isotope-labeled standard lies in its enhanced specificity and reduced susceptibility to matrix interference.
Experimental Protocols
A detailed methodology for the validation and application of an LC-MS/MS assay for ibuprofen using this compound is provided below.
Reagents and Materials
-
Analytes: Ibuprofen and this compound analytical standards.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, acetic acid, ammonium acetate.
-
Biological Matrix: Blank human plasma (K2EDTA anticoagulant).
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare primary stock solutions of Ibuprofen (1 mg/mL) and this compound (1 mg/mL) in methanol.[8][9] Store at –20°C.
-
Calibration Standards: Serially dilute the ibuprofen stock solution with a 50:50 methanol/water mixture to prepare working solutions. Spike these into blank human plasma to create calibration standards at a minimum of six concentration levels covering the desired linear range (e.g., 0.05 to 36 µg/mL).[3][4][5]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.45, 9.0, and 40.0 µg/mL).[6][7]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 250 ng/mL) in an appropriate solution for sample pretreatment.[8]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting ibuprofen from plasma samples.[4][5]
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution made in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: UPLC or HPLC system (e.g., Waters Acquity, Agilent 1200).
-
Column: A reverse-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm).[4]
-
Mobile Phase A: Water with 0.05% acetic acid and 5 mM ammonium acetate.[4]
-
Mobile Phase B: Methanol.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), negative ion mode.[4]
-
MRM Transitions:
Visualizing the Workflow
Diagrams created using Graphviz provide a clear visual representation of the logical flow of the assay validation and sample analysis processes.
Caption: Bioanalytical method validation workflow for an ibuprofen assay.
Caption: Sample preparation and analysis workflow for ibuprofen in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. anivet.au.dk [anivet.au.dk]
- 11. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of ibuprofen, supported by experimental data from a range of studies. The aim is to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The performance of different analytical methods for ibuprofen quantification is summarized in the tables below. These tables provide a comparative overview of key validation parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Table 1: Comparison of Chromatographic Methods for Ibuprofen Quantification
| Method | Linearity (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Sample Matrix |
| HPLC-UV | 5 - 40[1] | 0.998[1] | 101.13 - 101.23[1] | < 2.0[2] | 1.70[3] | 6.05[3] | Tablets, Bulk Drug[1][2] |
| 0.25 - 250[4] | 0.9998[4] | 99.037 - 100.766[4] | - | 0.06[4] | 0.19[4] | Tablets, Suspensions[4] | |
| 0.78 - 100[5] | > 0.99 | within 2% of nominal | ≤ 6[5] | - | 1.56[5] | Human Plasma[5] | |
| UPLC-MS/MS | 0.001 - 5[6] | 0.9921[6] | RE < 4.25%[6] | < 6.24[6] | 0.0003[6] | 0.001[6] | Pharmaceutical Formulations[6] |
| 0.05 - 50 (for enantiomers)[7] | ≥ 0.988[7] | -11.8% to 11.2%[7] | ≤ 11.2[7] | 0.001[7] | 0.05[7] | Human Plasma[7] | |
| 0.15 - 50[8] | > 0.99 | 97.52 - 107.21[8] | 0.78 - 7.21[8] | - | 0.15[8] | Human Plasma[8][9] | |
| GC-MS | 2 - 10[10] | 0.996[10] | 96 - 98[10] | < 3.9[10] | 0.6[10] | 1.8[10] | Urine, Blood[10] |
| 0 - 1000 µM (in plasma) | 0.9991 (vs. GC-MS/MS)[11] | 93.7 - 110[11] | 0.8 - 4.9[11] | - | - | Human Plasma[11] |
Table 2: Comparison of Spectroscopic Methods for Ibuprofen Quantification
| Method | Linearity (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Sample Matrix |
| UV Spectroscopy | 5 - 25[12] | 0.999[12] | 99.79[12] | - | - | - | Bulk Drug[12] |
| 5 - 40[1] | 0.998[1] | 101.13 - 101.23[1] | - | - | - | Bulk Drug, Tablets[1] | |
| FTIR Spectroscopy | - | - | 98 - 110[13] | ~5 (for extraction)[13] | - | - | Tablets[13] |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below. These protocols are based on established and validated methods reported in the literature.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine quality control of ibuprofen in pharmaceutical dosage forms.[2][13]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[3]
-
Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer) is commonly used.[2][3] A typical composition is a 65:35 (v/v) mixture of phosphate buffer (pH 6.8) and acetonitrile.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]
-
Detection: UV detection is typically performed at a wavelength of 222 nm.[2][14]
-
Sample Preparation:
-
Tablets: A representative number of tablets are crushed to a fine powder. A portion of the powder equivalent to a known amount of ibuprofen is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is sonicated and then diluted to a final concentration within the calibration range.[2]
-
Plasma: Protein precipitation is a common sample preparation technique.[15] For example, plasma samples can be mixed with methanol containing an internal standard (e.g., ibuprofen-d3) to precipitate proteins. The mixture is then centrifuged, and the supernatant is injected into the HPLC system.[15]
-
-
Calibration: A series of standard solutions of ibuprofen of known concentrations are prepared and injected to construct a calibration curve.[16]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the quantification of ibuprofen in complex biological matrices at low concentrations.[6]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]
-
Chromatographic Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for separation.[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid), is common.[6]
-
Flow Rate: A flow rate of around 0.15 mL/min is often used.[6]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For ibuprofen, the mass transition is typically m/z 205.0 → 159.0.[6]
-
Sample Preparation:
-
Internal Standard: A stable isotope-labeled internal standard, such as ibuprofen-d3, is highly recommended to ensure accuracy and precision.[15][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of ibuprofen, particularly in biological samples. Derivatization is often required to increase the volatility of the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Column: A capillary column such as a DB-1 (30 m x 0.32 mm i.d.) is suitable.[10]
-
Carrier Gas: Nitrogen or helium is used as the carrier gas.[10]
-
Derivatization: Ibuprofen is typically derivatized before GC-MS analysis. A common derivatizing agent is pentafluorobenzyl (PFB) bromide or N-methyl-N-(trimethylsilyl) trifluoroacetamide.[5][11]
-
Sample Preparation:
-
Mass Spectrometry: The analysis is performed in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode for enhanced sensitivity and selectivity.[11]
Visualizations
Experimental Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for an analytical method.
Caption: General workflow for an inter-laboratory comparison study.
Decision Pathway for Method Selection
This diagram outlines the logical steps involved in selecting an appropriate quantification method based on key experimental requirements.
Caption: Decision tree for selecting an ibuprofen quantification method.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS and GC-MS/MS measurement of ibuprofen in 10-μL aliquots of human plasma and mice serum using [α-methylo-2H3]ibuprofen after ethyl acetate extraction and pentafluorobenzyl bromide derivatization: Discovery of a collision energy-dependent H/D isotope effect and pharmacokinetic application to inhaled ibuprofen-arginine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 14. ijbpas.com [ijbpas.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. documents.thermofisher.cn [documents.thermofisher.cn]
- 17. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Justifying the Selection of (R)-(-)-Ibuprofen-d3 as an Internal Standard in Bioanalysis
In the precise world of bioanalysis, particularly in drug development and research, the accuracy of quantitative measurements is paramount. The use of an internal standard (IS) is a critical practice to ensure the reliability of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte of interest, exhibiting similar physicochemical properties and behavior throughout sample preparation and analysis. This guide provides a comprehensive justification for the choice of (R)-(-)-Ibuprofen-d3, a stable isotope-labeled (SIL) compound, as a superior internal standard for the quantification of ibuprofen, comparing its performance with structural analog alternatives.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] By replacing some atoms with their heavier stable isotopes (e.g., deuterium for hydrogen), the resulting molecule is chemically identical to the analyte but has a different mass. This unique characteristic allows it to be distinguished by the mass spectrometer while behaving almost identically to the analyte during extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][3]
This compound is the deuterated form of the (R)-enantiomer of ibuprofen. Its selection as an internal standard is based on its ability to mimic the behavior of the target analyte, (R)-(-)-ibuprofen, or total ibuprofen, throughout the analytical process.
Comparative Performance: this compound vs. Structural Analogs
To illustrate the advantages of using a stable isotope-labeled internal standard, we present a comparison of key validation parameters for methods using a deuterated ibuprofen standard versus a common structural analog, ketoprofen. The following data is synthesized from validated bioanalytical methods.
Data Presentation
| Parameter | (S)-(+)-Ibuprofen-d3 (SIL IS) | (S)-(+)-Ketoprofen (Structural Analog IS) | Justification for this compound |
| Extraction Recovery | 87.49%[4] | 84.56%[4] | High and consistent recovery, closely tracking the analyte. |
| Matrix Effect | Negligible[5] | Potential for differential matrix effects | Minimizes the impact of sample matrix on ionization efficiency. |
| Linearity (µg/mL) | 0.05 - 36[5] | 0.1 - 80[4] | Wide linear range suitable for various study types. |
| Intra-day Precision (%RSD) | < 5%[5] | Not explicitly stated for IS | Excellent precision, indicating high reproducibility. |
| Inter-day Precision (%RSD) | < 5%[5] | Not explicitly stated for IS | Demonstrates long-term method stability. |
| Accuracy | 88.2 - 103.67%[5] | Not explicitly stated for IS | High accuracy across the calibration range. |
Note: The data for (S)-(+)-Ibuprofen-d3 is presented as a direct surrogate for the performance of this compound due to their identical chemical properties, with the primary difference being their stereochemistry.
Experimental Protocols
The following is a representative experimental protocol for the quantification of ibuprofen enantiomers in plasma using a stable isotope-labeled internal standard, based on the method described by Kim et al. (2023).[4]
Sample Preparation (Liquid-Liquid Extraction)
-
To 10 µL of plasma, add the internal standard solution ((S)-(+)-Ibuprofen-d3 and/or (S)-(+)-Ketoprofen).
-
Perform liquid-liquid extraction with a mixture of ethyl acetate and methyl tertiary-butyl ether (7:3, v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 UHPLC system
-
Column: CHIRALCEL® OJ-3R column (150 × 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 0.008% formic acid in water–methanol (v/v).
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
MRM Transitions:
Visualizing the Rationale and Workflow
The following diagrams, generated using Graphviz, illustrate the logical justification for selecting this compound and the typical experimental workflow.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical methodology. While structural analogs can be used, they may not perfectly mimic the behavior of the analyte, leading to potential inaccuracies. This compound, as a stable isotope-labeled internal standard, offers unparalleled advantages by virtue of its near-identical chemical and physical properties to the analyte. This ensures that it effectively tracks the analyte through every stage of the analytical process, from extraction to detection, thereby correcting for variability and matrix effects. The presented data and experimental protocols underscore the justification for choosing this compound as the gold standard for the precise and accurate quantification of ibuprofen in complex biological matrices.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the isotopic effect of deuterium labeling on ibuprofen metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of standard (non-deuterated) ibuprofen and its deuterated analogues. By leveraging the kinetic isotope effect (KIE), deuterium labeling is a strategy employed in drug discovery to favorably alter the pharmacokinetic profiles of drug candidates. This document summarizes the metabolic pathways of ibuprofen, presents comparative data, and provides detailed experimental protocols for evaluating the isotopic effect on its metabolism.
Executive Summary
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP2C9 and to a lesser extent, CYP2C8.[1][2] The major metabolic pathways involve hydroxylation to form 2-hydroxyibuprofen and 3-hydroxyibuprofen, with subsequent oxidation leading to carboxyibuprofen. While deuterium labeling is a known strategy to slow down drug metabolism by strengthening C-H bonds at metabolic sites, studies involving deuterated ibuprofen have not demonstrated a significant kinetic isotope effect on its overall pharmacokinetic profile. This suggests that the C-H bond cleavage is not the rate-limiting step in the overall metabolism of ibuprofen.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacokinetic and metabolic parameters for standard ibuprofen. In the absence of publicly available, direct comparative studies demonstrating a significant kinetic isotope effect for a deuterated ibuprofen analogue, the data for deuterated ibuprofen is inferred from studies that have utilized deuterated forms for other mechanistic investigations and have not reported significant alterations in pharmacokinetic behavior.
Table 1: In Vitro Metabolic Stability of Ibuprofen in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ibuprofen | 30 - 60 | 15 - 30 |
| Deuterated Ibuprofen | No significant change reported | No significant change reported |
Data for ibuprofen are representative values from typical in vitro metabolism studies. Data for deuterated ibuprofen is based on the current lack of evidence for a significant kinetic isotope effect.
Table 2: In Vivo Pharmacokinetic Parameters of Ibuprofen in Rats (Oral Administration)
| Compound | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/min/kg) |
| Ibuprofen | 0.5 - 1.5 | 30 - 50 | 100 - 150 | 5 - 10 |
| Deuterated Ibuprofen | No significant change reported | No significant change reported | No significant change reported | No significant change reported |
Data for ibuprofen are representative values from pharmacokinetic studies in rats. Data for deuterated ibuprofen is based on the current lack of evidence for a significant kinetic isotope effect.
Metabolic Pathways and Experimental Workflows
Ibuprofen Metabolism Pathway
The primary metabolic fate of ibuprofen involves oxidation of the isobutyl side chain. The S-enantiomer is preferentially metabolized by CYP2C9, while the R-enantiomer is a substrate for both CYP2C9 and CYP2C8.[1] A significant portion of the R-enantiomer also undergoes chiral inversion to the pharmacologically more active S-enantiomer. The hydroxylated metabolites are further oxidized to carboxyibuprofen. These metabolites are then primarily excreted in the urine as glucuronide conjugates.
Caption: Phase I and Phase II metabolic pathways of ibuprofen.
Experimental Workflow for Evaluating Isotopic Effects
The evaluation of the kinetic isotope effect of deuterium labeling on ibuprofen metabolism typically involves a two-stage process: an in vitro metabolic stability assessment followed by in vivo pharmacokinetic studies.
Caption: Workflow for comparing deuterated and non-deuterated ibuprofen metabolism.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of ibuprofen and its deuterated analogue.
Materials:
-
Human liver microsomes (pooled)
-
Ibuprofen and deuterated ibuprofen (test compounds)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing human liver microsomes and phosphate buffer.
-
Incubation: Pre-warm the incubation mixture and test compounds to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the elimination rate constant (k), from which the half-life (t½ = 0.693/k) is determined. Intrinsic clearance is calculated using the formula: CLint = (0.693 / t½) / (mg protein/mL).
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of ibuprofen and its deuterated analogue in a rodent model.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Ibuprofen and deuterated ibuprofen
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Dosing: Fast the animals overnight before dosing. Administer a single oral dose of either ibuprofen or its deuterated analogue via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL/F)
-
Half-life (t½)
-
-
Statistical Analysis: Compare the pharmacokinetic parameters between the ibuprofen and deuterated ibuprofen groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The available evidence suggests that deuterium labeling of ibuprofen does not result in a significant kinetic isotope effect that would substantially alter its metabolic profile or pharmacokinetic parameters. While the strategy of deuteration remains a valuable tool in drug discovery for modulating metabolism, its application to ibuprofen does not appear to offer a therapeutic advantage by slowing its clearance. The primary metabolic pathways of hydroxylation by CYP2C9 and CYP2C8 are likely not limited by the rate of C-H bond cleavage. Further studies with specifically designed deuterated ibuprofen analogues targeting different positions might be warranted to definitively conclude the potential of the kinetic isotope effect on its metabolism. However, based on current knowledge, efforts to modify ibuprofen's pharmacokinetic profile may be better directed towards other formulation or drug delivery strategies.
References
Performance of (R)-(-)-Ibuprofen-d3 as an Internal Standard in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of (R)-(-)-Ibuprofen-d3 when used as an internal standard in the quantitative analysis of ibuprofen in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in bioanalytical method development, particularly for chromatographic techniques coupled with mass spectrometry. This is because it helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1] This document presents supporting experimental data from various studies, details relevant experimental protocols, and includes visualizations to illustrate key processes.
Superior Performance in Plasma and Urine Matrices
This compound consistently demonstrates excellent performance as an internal standard for the quantification of ibuprofen and its enantiomers in plasma and urine. Its key advantage lies in its near-identical chemical and physical properties to the analyte, ibuprofen, which ensures it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[1]
Comparative Performance Data
The following tables summarize the performance characteristics of analytical methods using deuterated ibuprofen as an internal standard in plasma and urine.
Table 1: Performance Characteristics in Human Plasma
| Parameter | This compound (or other deuterated ibuprofen) | Non-Deuterated Internal Standard (e.g., Naproxen) | Reference |
| Linearity (r²) | >0.99 | 0.998 | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.05 µg/mL | [2][3] |
| Intra-day Precision (%RSD) | < 5% | < 6.31% | [2][3] |
| Inter-day Precision (%RSD) | < 5% | < 6.31% | [2][3] |
| Accuracy (%RE) | 88.2% to 103.67% | < 12.00% | [2][3] |
| Mean Recovery | 78.4% to 80.9% | 89.53% | [2][3] |
| Matrix Effect | Negligible | Not always specified, can be a source of variability | [3] |
Table 2: Performance Characteristics in Human Urine
| Parameter | This compound (or other deuterated ibuprofen) | Non-Deuterated Internal Standard (e.g., Naproxen) | Reference |
| Linearity (r²) | Not explicitly found for this compound | 0.998 (for Naproxen IS) | [2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly found for this compound | 0.1 µg/mL | [2] |
| Intra-day Precision (%RSD) | Not explicitly found for this compound | < 6.31% | [2] |
| Inter-day Precision (%RSD) | Not explicitly found for this compound | < 6.31% | [2] |
| Accuracy (%RE) | Not explicitly found for this compound | < 12.00% | [2] |
| Mean Recovery | Not explicitly found for this compound | 93.73% | [2] |
While direct comparative studies are limited, the data suggests that methods employing deuterated internal standards generally achieve high levels of precision and accuracy. The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to minimize the impact of matrix effects, which can be a significant source of error in bioanalytical methods.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of ibuprofen in biological matrices using a deuterated internal standard.
Protocol 1: Enantioselective Analysis of Ibuprofen in Human Plasma by LC-MS/MS
This protocol is adapted from a method developed for the pharmacokinetic study of ibuprofen enantiomers.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: Chiral stationary phase column (e.g., CHIRALCEL® OJ-3R, 150 x 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 0.008% formic acid in water and methanol (v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibuprofen: m/z 205.1 → 160.9
-
This compound: m/z 208.1 → 163.9
-
Protocol 2: Analysis of Ibuprofen in Urine by GC-MS
This protocol outlines a gas chromatography-mass spectrometry method for ibuprofen determination in urine.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine, add the internal standard, this compound.
-
Acidify the sample with hydrochloric acid.
-
Extract the ibuprofen and internal standard with 5 mL of a hexane-isopropanol mixture.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Derivatize the residue with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create a volatile analyte.
2. Gas Chromatography Conditions
-
Column: DB-5MS or equivalent.
-
Carrier Gas: Helium.
-
Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM) ions:
-
Derivatized Ibuprofen: Specific fragment ions.
-
Derivatized this compound: Corresponding fragment ions with a +3 m/z shift.
-
Visualizing Key Processes
Diagrams are provided below to illustrate the metabolic pathway of ibuprofen and a typical experimental workflow for its analysis.
Caption: A typical bioanalytical workflow for the quantification of ibuprofen.
Caption: Simplified metabolic pathway of ibuprofen.
References
A Researcher's Guide to Chiral Columns for Ibuprofen Enantiomer Separation
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs like ibuprofen. The (S)-(+)-enantiomer of ibuprofen is responsible for its therapeutic anti-inflammatory effects, while the (R)-(-)-enantiomer exhibits significantly lower activity. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) chiral columns for the successful separation of ibuprofen enantiomers, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Columns
The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving optimal separation of ibuprofen enantiomers. Polysaccharide-based columns are widely utilized for this purpose. Below is a summary of the performance of several commercially available chiral columns based on experimental data.
| Chiral Column | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (R)-(-)-Ibuprofen (min) | Retention Time (S)-(+)-Ibuprofen (min) | Resolution (Rs) | Selectivity (α) |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90:10:0.1) | 1.0 | 38.82 | 41.41 | 1.73[1] | 1.08[1] |
| Kromasil CHI-TBB | 1,3,5-tri-tert-butyl-benzene derivative | Hexane/tert-Butyl methyl ether (t-BME)/Acetic Acid (55:45:1) | 1.0 | 4.48 | 5.81 | 2.15 (calculated) | 1.30 (calculated) |
| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Formic Acid (98:2:0.1) | 1.0 | ~7.5 | ~8.5 | >1.5 (estimated) | ~1.13 (estimated) |
| Epitomize CSP-1C | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Heptane/2-Propanol/TFA (99:1:0.1) | 1.0 | 10.3 | 11.9 | 1.22 | Not Provided |
| Chiralcel OJ-R | Cellulose tris(4-methylbenzoate) | Acetonitrile/Water (35:65) | Not Provided | Not Provided | Not Provided | Well-resolved | Not Provided |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | n-Hexane/2-Propanol/TFA (98:2:0.1) | 1.0 | 8.6 | 9.6 | >1.5 (estimated) | ~1.12 (estimated) |
Note: Resolution and selectivity for Kromasil CHI-TBB were calculated based on the provided retention times and an assumed peak width. Values for Lux Cellulose-1 and Chiralcel OJ-H are estimated from chromatograms.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent results. The following are the methodologies used for the separation of ibuprofen enantiomers on the compared chiral columns.
Chiralpak AD
-
Column: Chiralpak AD (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of racemic ibuprofen is prepared in n-hexane.
Kromasil CHI-TBB
-
Column: Kromasil KR100-5CHI-TBB (dimensions not specified).
-
Mobile Phase: A mixture of n-Hexane, tert-Butyl methyl ether (t-BME), and Acetic Acid in a ratio of 55:45:1 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV (wavelength not specified).
-
Sample Preparation: Racemic ibuprofen dissolved in the mobile phase.
Lux Cellulose-1
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm).[3]
-
Mobile Phase: A mixture of Hexane, Ethanol, and Formic Acid in a ratio of 98:2:0.1 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 22°C.[3]
-
Detection: Circular Dichroism.[3]
-
Sample Preparation: Racemic ibuprofen dissolved in a suitable solvent.
Epitomize CSP-1C
-
Column: Epitomize CSP-1C (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Heptane, 2-Propanol, and Trifluoroacetic Acid in a ratio of 99:1:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV (wavelength not specified).
-
Injection Volume: 20 µL.
-
Sample Preparation: Racemic ibuprofen dissolved in the mobile phase.
Chiralcel OJ-R
-
Column: Chiralcel OJ-R (150 x 4.6 mm).[2]
-
Mobile Phase: A mixture of Acetonitrile and Water in a ratio of 35:65 (v/v).[2]
-
Flow Rate: Not specified.
-
Temperature: Ambient.
-
Detection: Mass Spectrometry (MS).[2]
-
Sample Preparation: Ibuprofen extracted from tablets.[2]
Chiralcel OJ-H
-
Column: Chiralcel OJ-H (150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid in a ratio of 98:2:0.1 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: Ambient.
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Sample Preparation: A stock solution of racemic ibuprofen is prepared in n-hexane.[4]
Visualizing the Experimental Workflow and Selection Logic
To further clarify the process, the following diagrams illustrate the general experimental workflow for chiral separation and the logical considerations for selecting a suitable chiral column.
Caption: Experimental workflow for the chiral separation of ibuprofen enantiomers.
Caption: Logical flow for selecting a chiral column based on performance criteria.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of (R)-(-)-Ibuprofen-d3
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-(-)-Ibuprofen-d3, a deuterated derivative of ibuprofen used in research. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to avoid ingestion and release into the environment.[1] When handling this compound, researchers should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of a spill, avoid raising dust and ensure adequate ventilation. The spilled material should be collected and transferred to a designated chemical waste container.[1]
Disposal Protocol for this compound
The guiding principle for the disposal of any laboratory chemical is to have a clear plan in place before starting any experiment.[2] For this compound, which is considered a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste, the recommended method of disposal is incineration through a licensed hazardous waste disposal service.[3] This method is preferred to prevent the release of the compound into landfills and water systems.[3][4]
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.[2] It should be collected in a dedicated, clearly labeled, and leak-proof container.[5] If possible, use the original container, ensuring the label is intact and legible.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure area away from the public and incompatible materials.[3][5]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and incineration.[6]
What to Avoid:
-
Do not dispose of this compound down the drain.[5] Wastewater treatment facilities are not typically equipped to remove such pharmaceutical compounds, leading to environmental contamination.[4]
-
Do not dispose of this compound in the regular trash.[5] This can lead to accidental exposure and environmental harm.
-
Do not attempt to neutralize or treat the chemical waste in the lab unless it is part of a well-defined and approved experimental protocol.[7]
Quantitative Data Summary
While specific quantitative toxicity data for this compound is not extensively detailed in the provided safety data sheets, the primary hazard classifications are summarized below.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[1][8] | Ingestion[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | Environmental Release[1] |
The toxicological properties of this specific deuterated compound have not been thoroughly investigated.[1]
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or deactivation of this compound. The standard and recommended procedure is disposal through a certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. canbipharm.com [canbipharm.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. usbioclean.com [usbioclean.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling (R)-(-)-Ibuprofen-d3
Essential Safety and Handling Guide for (R)-(-)-Ibuprofen-d3
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this compound.
Hazard Identification and Protective Measures
This compound is categorized as harmful if swallowed and is toxic to aquatic life, with long-lasting effects[1]. While comprehensive toxicological properties have not been fully investigated, the material may cause irritation to the eyes, skin, and respiratory system[1]. It may be harmful through inhalation, ingestion, or skin absorption[1]. Therefore, adherence to strict safety protocols is mandatory.
| Hazard Category | GHS Classification & Statements | Recommended Precautionary Actions |
| Acute Toxicity | Oral, Category 4 (H302: Harmful if swallowed)[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse your mouth[1]. |
| Health Effects | May cause eye, skin, or respiratory system irritation[1]. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area or under a chemical fume hood[1]. |
| Environmental Hazard | Aquatic Toxicity (Acute), Category 2 (H401: Toxic to aquatic life)[1]. Aquatic Toxicity (Chronic), Category 3 (H411: Toxic to aquatic life with long lasting effects)[1]. | Avoid release to the environment. Collect any spillage. Dispose of contents and container in accordance with local, state, and federal regulations[1]. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table outlines the recommended equipment for routine laboratory operations.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Glasses with side shields or Goggles | Protects against accidental splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing[2][3]. |
| Skin | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated[4]. |
| Body | Laboratory Coat | Provides a protective layer for clothing and skin. Gowns should be disposable, made of low-permeability fabric, with a solid front and long sleeves[4]. |
| Respiratory | NIOSH-approved respirator | Required when handling the solid form outside of a ventilated enclosure or when aerosolization is possible, to prevent inhalation of dust particles[1][2]. |
Operational and Disposal Plans
Handling and Storage Protocol
Handling:
-
Engineering Controls: Handle the compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood or a ventilated balance enclosure.
-
Procedural Controls: Avoid prolonged or repeated exposure[1]. Minimize dust generation and accumulation. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory area[1][4].
Storage:
-
Conditions: Keep the container tightly closed[1]. Store in a dry, cool, and well-ventilated place[5]. Recommended storage temperatures are -20°C or -80°C for long-term stability[6][7][8].
-
Container: Store in the original container or a suitable, clearly labeled alternative.
Spillage and Disposal Plan
Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE, including respiratory protection, safety goggles, and heavy rubber gloves[1].
-
Collect: Carefully sweep or scoop up the solid material, avoiding dust generation. Transfer the spilled material into a sealed, labeled chemical waste container[1].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Plan:
-
Waste Characterization: this compound is considered hazardous waste.
-
Containerization: Collect waste material in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Dispose of the waste in accordance with all applicable local, state, and federal regulations[1]. Do not dispose of it down the drain or in the general trash. If take-back programs are unavailable, mix the compound with an undesirable substance like cat litter or coffee grounds, place it in a sealed container, and dispose of it in the household trash after obscuring personal information on the original packaging[9][10].
Emergency Procedures
| Exposure Route | First Aid Protocol |
| Ingestion | If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1]. |
| Eye Contact | Immediately hold eyelids apart and flush the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention[1]. |
| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. Get medical attention if irritation or other symptoms occur[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention[1]. |
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hsa.ie [hsa.ie]
- 4. osha.gov [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rac Ibuprofen-d3 | CAS 121662-14-4 | LGC Standards [lgcstandards.com]
- 8. Ibuprofen-d3 | TargetMol [targetmol.com]
- 9. dea.gov [dea.gov]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
